6-Iodo-1H-indol-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHLQRYJCPKVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646460 | |
| Record name | 6-Iodo-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-58-1 | |
| Record name | 6-Iodo-1H-indol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 6-Iodo-1H-indol-4-amine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 6-Iodo-1H-indol-4-amine (CAS No. 885520-58-1). Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the foundational information and provides a contextual understanding based on the characteristics of related indole compounds. This guide is intended to serve as a resource for researchers and professionals in drug discovery and medicinal chemistry.
Introduction
This compound is a substituted indole, a heterocyclic aromatic compound that is a common scaffold in a vast array of biologically active molecules and natural products. The presence of both an iodo and an amino group on the indole ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The iodine atom can serve as a handle for various cross-coupling reactions, while the amino group provides a site for further functionalization.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Iodo-1H-indole | 4-Iodo-1H-indole |
| CAS Number | 885520-58-1 | 115666-47-2 | 81038-38-2 |
| Molecular Formula | C₈H₇IN₂ | C₈H₆IN | C₈H₆IN |
| Molecular Weight | 258.06 g/mol | 243.04 g/mol | 243.04 g/mol |
| Melting Point | Not available | 70-71 °C | Not available |
| Boiling Point | Not available | 341.7 ± 15.0 °C (Predicted) | Not available |
| Density | Not available | 1.960 ± 0.06 g/cm³ | Not available |
| pKa | Not available | 16.20 ± 0.30 | Not available |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the synthesis of substituted indoles is a well-established area of organic chemistry. A plausible synthetic approach could involve the introduction of iodo and amino functionalities onto a pre-formed indole ring or the construction of the indole ring from appropriately substituted precursors.
A general workflow for the synthesis of a substituted indole is depicted below. This diagram illustrates a conceptual pathway and does not represent a validated synthesis for this compound.
Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. While some suppliers indicate the availability of such data, it is not publicly accessible.[1]
Biological Properties and Potential Applications
There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the indole scaffold is a key component in a wide range of biologically active compounds. The presence of iodo and amino substituents could confer specific pharmacological properties.
-
Potential as a Kinase Inhibitor: Many substituted indoles are known to be inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. The specific substitution pattern of this compound could allow it to fit into the ATP-binding pocket of certain kinases.
-
Antimicrobial Activity: Indole derivatives have been extensively studied for their antibacterial and antifungal properties. The lipophilicity imparted by the iodine atom and the potential for hydrogen bonding from the amino group could contribute to antimicrobial activity.
-
Neurological Activity: The indole nucleus is the core structure of the neurotransmitter serotonin. Many indole derivatives interact with serotonin receptors and other targets in the central nervous system.
It is important to emphasize that these are hypothetical applications based on the broader class of indole derivatives and require experimental validation for this compound.
Signaling Pathways
No specific signaling pathways involving this compound have been identified in the reviewed literature. Research into the biological effects of this compound would be necessary to elucidate any potential interactions with cellular signaling cascades. A hypothetical workflow for investigating the biological activity of a novel indole compound is presented below.
Conclusion
This compound is a chemical entity with potential for use as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. While specific data on its chemical, physical, and biological properties are currently scarce in the public domain, its structure suggests that it could be a valuable intermediate for creating novel compounds with a range of pharmacological activities. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.
References
6-Iodo-1H-indol-4-amine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Iodo-1H-indol-4-amine, targeted towards researchers, scientists, and professionals in the field of drug development.
Chemical Structure and IUPAC Name
The chemical entity of interest is this compound. Its structure consists of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. An iodine atom is substituted at the 6th position of the indole ring, and an amine group is attached at the 4th position.
IUPAC Name: this compound
Chemical Structure:
Molecular Formula: C₈H₇IN₂
CAS Number: 885520-58-1
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, key physicochemical properties can be summarized, with some values derived from closely related compounds for comparative purposes.
| Property | Value | Source/Note |
| Molecular Weight | 258.06 g/mol | Calculated |
| Melting Point | 70-71 °C | Data for the related compound 6-Iodo-1H-indole[1] |
| Boiling Point | 341.7 ± 15.0 °C (Predicted) | Data for the related compound 6-Iodo-1H-indole[1] |
| pKa | 16.20 ± 0.30 | Data for the related compound 6-Iodo-1H-indole[1] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility for similar indole derivatives. |
| Appearance | Expected to be a solid at room temperature. | Based on related aminoindoles. |
Proposed Synthesis Pathway
The proposed pathway starts from 3-methyl-4-nitroaniline, proceeds through the formation of a nitro-indole intermediate, followed by iodination and subsequent reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis of this compound. These should be adapted and optimized based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of 4-Nitro-6-methyl-1H-indole (Batcho-Leimgruber approach)
-
Formation of the Enamine: To a solution of 3-methyl-4-nitroaniline in an appropriate solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, typically at a temperature range of 100-120 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the intermediate enamine is typically precipitated by the addition of water and collected by filtration.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 4-nitro-6-methyl-1H-indole, which can be purified by column chromatography.
Step 2: Iodination of 4-Nitro-6-methyl-1H-indole
-
Dissolve the 4-nitro-6-methyl-1H-indole in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
-
Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The reaction is often carried out at room temperature.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude 6-iodo-4-nitro-1H-indole, which can be purified by column chromatography.
Step 3: Reduction of 6-Iodo-4-nitro-1H-indole to this compound
-
Suspend the 6-iodo-4-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).
-
The reaction mixture is typically heated to reflux and monitored by TLC.
-
After completion, the mixture is cooled and made basic by the addition of a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Potential Biological Activity and Research Applications
While specific biological data for this compound is not prominent in the literature, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a halogen, such as iodine, can significantly modulate the biological activity of a molecule.
-
Kinase Inhibition: Many substituted indoles are known to be inhibitors of various protein kinases. The iodo-substituent can form halogen bonds with the protein backbone, potentially enhancing binding affinity and selectivity. For instance, certain 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of DYRK1A kinase[1].
-
Antimicrobial and Antiviral Agents: The indole nucleus is a core component of many natural and synthetic compounds with antimicrobial and antiviral properties.
-
Neurotransmitter Receptor Ligands: The structural similarity of the indole ring to the neurotransmitter serotonin suggests that indole derivatives can interact with various serotonin receptors and other targets in the central nervous system.
Researchers can utilize this compound as a building block in medicinal chemistry to synthesize more complex molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. The presence of the amino group provides a convenient handle for further chemical modifications and library development.
Conclusion
This compound is a substituted indole with potential for applications in drug discovery and development. While detailed experimental data is scarce, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The methodologies and information presented herein are intended to support further research and exploration of this and related compounds. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful outcomes.
References
Spectral Data Analysis of 6-Iodo-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 6-Iodo-1H-indol-4-amine (CAS No. 885520-58-1). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of data reported for a closely related isomer and predicted values derived from analogous compounds. This guide is intended to support research, drug development, and scientific endeavors by providing detailed spectral information, experimental methodologies, and a logical workflow for spectral analysis.
Predicted and Comparative Spectral Data
The following tables summarize the predicted and comparative spectral data for this compound. These values are based on data from structurally similar compounds, including 4-iodo-1H-indol-6-amine, and general principles of NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 1H | N1-H |
| ~7.1 - 7.3 | m | 1H | H-2 |
| ~6.8 - 7.0 | d | 1H | H-7 |
| ~6.6 - 6.8 | t | 1H | H-3 |
| ~6.4 - 6.6 | d | 1H | H-5 |
| ~3.5 - 4.5 | br s | 2H | N4-H₂ |
Predicted data is based on general indole and aniline chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 - 150 | C-4 |
| ~135 - 140 | C-7a |
| ~125 - 130 | C-3a |
| ~120 - 125 | C-2 |
| ~115 - 120 | C-5 |
| ~110 - 115 | C-7 |
| ~100 - 105 | C-3 |
| ~80 - 85 | C-6 |
Predicted data is based on general indole and aniline chemical shifts.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular Ion) |
| 131 | [M-I]⁺ |
| 104 | [M-I-HCN]⁺ |
Molecular weight of this compound is 258.06 g/mol .
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | N-H (amine and indole) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 1620 - 1580 | N-H | Bending |
| 1500 - 1400 | C=C (aromatic) | Stretching |
| 1350 - 1250 | C-N | Stretching |
| ~500 | C-I | Stretching |
Predicted data based on typical vibrational frequencies for functional groups.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, MS, and IR spectral data for organic compounds like this compound.
NMR Spectroscopy
A sample of 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry
Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ion source. The instrument would be scanned over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal, or mixed with KBr to form a pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental spectra of a purified sample.
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous indole-containing compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the diverse biological potential of indole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.
Anticancer Activities of Indole Derivatives
Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Data Presentation: Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against several human cancer cell lines, providing a basis for structure-activity relationship (SAR) studies and further development.
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted indole curcumin | HeLa | 4 | [1] |
| Methoxy-substituted indole curcumin | Hep-2 | 12 | [1] |
| Methoxy-substituted indole curcumin | A549 | 15 | [1] |
| Indole-tetrazole coupled aromatic amide (Compound 7) | MCF-7 | 3.5 - 8.7 | [1] |
| Indole-tetrazole coupled aromatic amide (Compound 8) | A549 | 3.5 - 8.7 | [1] |
| Indole-tetrazole coupled aromatic amide (Compound 9) | SKOV3 | 3.5 - 8.7 | [1] |
| Indole-chalcone derivative (Compound 4) | Various human cancer cell lines | 0.006 - 0.035 | [1] |
| Pyrazolyl-s-triazine with indole motif (Compound 16) | A549 | 2.66 | [1] |
| Indole-curcumin derivative (27) | HeLa | 4 | [1] |
| Indole-curcumin derivative (27) | Hep-2 | 12 | [1] |
| Indole-curcumin derivative (27) | A549 | 15 | [1] |
| Dual Bcl-2/Mcl-1 inhibitor (Compound 29) | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | [2] |
| LSD1 inhibitor (Compound 43) | A549 | 0.74 | [2] |
| Indole-based hydrazone (Compound 40) | HCT116 | 2.0 | [3] |
| Indole-based hydrazone (Compound 40) | A549 | 12.5 | [3] |
| 3,5-Diprenyl indole (35) | MIA PaCa-2 | 9.5 | [4] |
| Flavopereirine (33) | HCT116 | 8.15 | [4] |
| Flavopereirine (33) | HT29 | 9.58 | [4] |
| 3-Arylthio-1H-indole (83, R = 6-thiophen-3-yl) | MCF-7 | 0.0045 | [4] |
| 3-Arylthio-1H-indole (83, R = 7-thiophen-2-yl) | MCF-7 | 0.029 | [4] |
| Indole-3-carbinol (26) | H1299 | 449.5 | [4] |
| Ursolic acid indole derivative (5f) | SMMC-7721 | 0.56 | [5] |
| Ursolic acid indole derivative (5f) | HepG2 | 0.91 | [5] |
| Thiazolyl-indole-2-carboxamide (6e) | Various cell lines | 4.36 - 23.86 | [6] |
| Thiazolyl-indole-2-carboxamide (6i) | Various cell lines | 4.36 - 23.86 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase using trypsinization.
-
Perform a cell count using a hemocytometer and assess viability (typically >90%) with Trypan Blue.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, replace the old medium with 100 µL of fresh medium containing the various concentrations of the indole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways in Cancer
Indole derivatives often exert their anticancer effects by modulating key signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation.[1][2][12] They can inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[1][12]
-
NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers. I3C has been shown to suppress NF-κB activation by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13][14][15] This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-survival and anti-apoptotic genes.[13][14][15]
Antimicrobial Activities of Indole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against selected microorganisms.
| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | MRSA | 3.125 | [16] |
| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [17] |
| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [17] |
| Halogenated indole derivatives | C. krusei | 3.125 | [16] |
| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 | [18] |
| 3-methylindole | Extensively drug-resistant A. baumannii | 64 | [18] |
| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 512 | [18] |
| 4-bromo-6-chloroindole | S. aureus | 30 | [19] |
| 6-bromo-4-iodoindole | S. aureus | 20 | [19] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) | S. aureus | 37.9 - 113.8 (µM) | [20] |
| Michael adducts of indole | E. coli, S. aureus, P. vulgaris, P. aeruginosa | 0.16 - 2.67 (µM) | [19] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Detailed Methodology:
-
Preparation of Inoculum:
-
From a pure overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the indole derivative in which there is no visible growth.
-
Experimental Workflow: Broth Microdilution MIC Assay
Anti-inflammatory Activities of Indole Derivatives
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.
Data Presentation: Anti-inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected indole derivatives.
| Indole Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced NO production (RAW 264.7) | 10.992 | [26] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced IL-6 release (RAW 264.7) | 2.294 | [26] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced TNF-α release (RAW 264.7) | 12.901 | [26] |
| Indole-derived γ-hydroxy propiolate ester (101) | LPS-induced NO production (RAW 264.7) | 101.2% inhibition at 10 µM | [3] |
| Ursolic acid-indole derivative (UA-1) | LPS-induced NO production (RAW 264.7) | 2.2 | [24] |
| Fepradinol (25 mg/kg) | Carrageenan-induced paw edema (rat) | Significant inhibition | [27] |
| Indomethacin (10 mg/kg) | Carrageenan-induced paw edema (rat) | Significant inhibition | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[25][27][28][29][30]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Detailed Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Randomly divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of the indole derivative.
-
-
Compound Administration:
-
Administer the vehicle, positive control, or indole derivative orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[27]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀ .
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100
-
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[11][31][32][33]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[31]
-
-
Compound Treatment and LPS Stimulation:
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50-100 µL of the culture supernatant from each well.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production for the treated groups compared to the LPS-only group.
-
Signaling Pathway in Inflammation: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of the inflammatory response. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, leading to the production of pro-inflammatory cytokines and mediators. Some indole derivatives have been shown to inhibit the MAPK pathway, thereby exerting their anti-inflammatory effects.[34][35] For instance, certain indole alkaloids can inhibit the phosphorylation of ERK, JNK, and p38.[34]
Conclusion
This technical guide highlights the significant and diverse biological activities of indole derivatives, underscoring their potential as a source of new therapeutic agents. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development. The continued exploration of the vast chemical space of indole derivatives, guided by a deeper understanding of their mechanisms of action, holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
- 18. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. protocols.io [protocols.io]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. inotiv.com [inotiv.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. thaiscience.info [thaiscience.info]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 35. jpionline.org [jpionline.org]
Discovery and history of substituted indoles
An In-depth Technical Guide to the Discovery and History of Substituted Indoles
Introduction
The indole scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3] Its structural resemblance to endogenous molecules, particularly the amino acid tryptophan, allows it to interact with a wide array of biological targets, making it a foundational element in numerous natural products and pharmaceuticals.[1][4][5] Substituted indoles, where the core ring is functionalized at various positions, have led to the development of groundbreaking drugs for conditions ranging from migraines and inflammation to chemotherapy-induced nausea and cancer.[2][6][7][8][9] Since 2015, the U.S. Food and Drug Administration (FDA) has approved over a dozen new drugs containing the indole structure.[2][9] This technical guide provides a comprehensive overview of the discovery and history of substituted indoles, detailing the key scientific breakthroughs, pivotal experiments, and the logical progression of research that established this versatile scaffold as a pillar of modern drug discovery.
Foundational Discoveries and Synthesis
The story of substituted indoles begins with the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole with zinc dust.[6] However, the full potential of the indole scaffold could not be realized without a reliable and general method for its synthesis.
The Fischer Indole Synthesis: A Cornerstone Reaction
A monumental breakthrough occurred in 1883 when Hermann Emil Fischer developed the Fischer indole synthesis.[10][11][12] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone (formed from an arylhydrazine and an aldehyde or ketone), remains one of the most important and widely used methods for preparing substituted indoles to this day.[6][10][12][13] Its versatility allows for the generation of indoles with substituents at the 2- and/or 3-positions.[6] The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃).[10][11]
// Edges A -> C [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#EA4335", label=" Isomerization "]; D -> E [color="#EA4335", label=" Protonation & Heat "]; E -> F [color="#EA4335"]; F -> G [color="#EA4335", label=" Aromatization "]; G -> H [color="#EA4335", label=" Acid Catalysis "]; H -> I [color="#34A853"];
// Invisible nodes for alignment {rank=same; A; B;} } caption { label = "Figure 1: Workflow of the Fischer Indole Synthesis."; fontname = "Arial"; fontsize = 10; }
Figure 1: Workflow of the Fischer Indole Synthesis.
Other Key Synthetic Methodologies
While the Fischer synthesis is dominant, other methods have been developed to address its limitations and expand the diversity of accessible indole structures.
-
Leimgruber–Batcho Indole Synthesis: Disclosed in a 1976 patent, this high-yielding method is particularly popular in the pharmaceutical industry for generating various substituted indoles.[6]
-
Gassman Indole Synthesis: This one-pot reaction produces 3-thioalkoxyindoles from anilines, which can then be desulfurized to yield the indole product. It is effective for preparing 2,3-unsubstituted indoles.[14]
-
Modern Methods: More recent advances have focused on transition metal-catalyzed reactions and C-H functionalization to provide novel and efficient routes to highly substituted indoles, addressing challenges like modifying the C5 position.[2][3][8][15]
The Serotonin Connection: A New Therapeutic Paradigm
A pivotal moment in the history of substituted indoles was the discovery of serotonin (5-hydroxytryptamine, 5-HT), an indole derivative that functions as a crucial neurotransmitter.
-
Discovery: Vittorio Erspamer first identified a substance he named "enteramine" in enterochromaffin cells of the gut in the 1930s.[16][17][18] Independently, in 1948, a team at the Cleveland Clinic including Irvine Page, Arda Green, and Maurice Rapport isolated a vasoconstrictor from blood serum, which they named "serotonin."[16][18][19][20] It was soon confirmed that enteramine and serotonin were the same molecule.[16]
-
Role in the CNS: The discovery of serotonin in the brain by Dr. Betty Twarog in 1952 revolutionized neuroscience, revealing its role in regulating mood, sleep, appetite, and cognition.[16][19]
-
Receptor Subtypes: Subsequent research identified a large family of serotonin receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₃, etc.), each with distinct functions and signaling mechanisms.[17] This discovery was critical, as it opened the door to designing drugs that could selectively target specific receptor subtypes to achieve a desired therapeutic effect while minimizing side effects.
Figure 2: Simplified Serotonin Synthesis and Signaling Pathway.
Case Study: The Triptans - A Revolution in Migraine Therapy
The development of the triptan class of drugs is a landmark example of rational, target-based drug design rooted in the understanding of indole chemistry and serotonin pharmacology.
The Serotonin Hypothesis of Migraine
In the mid-20th century, evidence began to mount implicating serotonin in migraine pathophysiology.[21] Key observations included fluctuating serotonin levels during attacks and the ability of intravenous serotonin to abort migraines, although its side effects made it an unsuitable treatment.[21] This led to the hypothesis that a selective agonist for a specific 5-HT receptor subtype in the cranial vasculature could induce vasoconstriction and alleviate migraine pain without systemic side effects.[21]
The Discovery of Sumatriptan
In 1972, a research program at Glaxo (now GlaxoSmithKline) led by Dr. Patrick Humphrey set out to find such a drug.[21][22] The journey was a meticulous process of synthesis and testing.
-
Initial Hypothesis: Develop a selective 5-HT₁-like receptor agonist to constrict dilated cranial arteries.[22]
-
First Leads: An early compound, AH24167, unexpectedly caused vasodilation, revealing it acted on a different receptor subtype, later named 5-HT₇.[21][22][23] This highlighted the critical need for receptor selectivity.
-
Refined Search: A more selective agonist, AH25086, was developed and showed the desired vasoconstrictor effect but had poor oral bioavailability, making it unsuitable for widespread use.[22][23]
-
Breakthrough: Continued research led to the synthesis of sumatriptan (GR43175), a substituted indole with potent selective agonist activity at 5-HT₁B and 5-HT₁D receptors and improved bioavailability.[21][23]
Sumatriptan was first launched in 1991, revolutionizing the acute treatment of migraine.[21][22][23] Its success validated the serotonin hypothesis and paved the way for a new class of drugs, the triptans.[21][24]
// Nodes A [label="Problem:\nDisabling Migraines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Serotonin Hypothesis:\n5-HT deficiency & vasodilation\nare key factors", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Therapeutic Goal:\nDevelop a selective 5-HT agonist\nto cause cranial vasoconstriction", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Compound Screening\n& Synthesis Program\n(Glaxo, 1972)", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; E [label="Lead 1: AH24167\nResult: Vasodilation", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; F [label="Finding:\nAgonist at wrong receptor\n(later identified as 5-HT7)", shape=diamond, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; G [label="Refine Search:\nTarget specific vasoconstrictor\n5-HT1B/1D receptors", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; H [label="Lead 2: AH25086\nResult: Correct action but\nlow oral bioavailability", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; I [label="Final Candidate: Sumatriptan\nResult: Selective 5-HT1B/1D agonist\nwith viable pharmacokinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="New Drug Class:\nTriptans", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#EA4335"]; F -> G [color="#34A853"]; G -> H [color="#5F6368"]; H -> I [color="#34A853"]; I -> J [color="#34A853"]; } caption { label = "Figure 3: Logical Workflow of the Discovery of Sumatriptan."; fontname = "Arial"; fontsize = 10; }
Figure 3: Logical Workflow of the Discovery of Sumatriptan.
Triptan Pharmacokinetics
The success of sumatriptan spurred the development of "second-generation" triptans with modified pharmacokinetic profiles to improve efficacy and patient convenience.
| Drug | Oral Bioavailability (%) | Time to Max. Concentration (Tₘₐₓ, hours) | Elimination Half-Life (t₁/₂, hours) |
| Sumatriptan | 14 | 2.5 | 2 |
| Zolmitriptan | 40 | 1.5 - 2.0 | 3 |
| Naratriptan | 70 | 2.0 - 3.0 | 6 |
| Rizatriptan | 45 | 1.0 - 1.5 | 2 - 3 |
| Almotriptan | 70 | 1.5 - 3.5 | 3.5 |
| Eletriptan | 50 | 1.5 | 4 |
| Frovatriptan | 24 - 30 | 2.0 - 4.0 | 26 |
Table 1: Comparative Pharmacokinetics of Triptans. (Note: Values are approximate and can vary between studies.)
Case Study: Indomethacin - A Potent NSAID
Indomethacin is another prominent pharmaceutical built on a substituted indole core, but its development and mechanism are entirely distinct from the triptans. Discovered in 1963 and approved for medical use in the U.S. in 1965, it became one of the most potent nonsteroidal anti-inflammatory drugs (NSAIDs) of its time.[25][26]
Mechanism of Action
The anti-inflammatory, analgesic, and antipyretic properties of indomethacin are primarily due to its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25][26] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[26] The mechanism of action for aspirin-like drugs, including the inhibition of prostaglandin synthesis, was elucidated in 1971.[26]
| Enzyme | Indomethacin IC₅₀ |
| COX-1 | ~20 nM |
| COX-2 | ~100 nM |
Table 2: Indomethacin IC₅₀ Values for COX Isoforms. (Note: IC₅₀ values can vary depending on the specific assay conditions.)
Case Study: Ondansetron - A Targeted Antiemetic
The development of ondansetron represents another successful application of selective receptor targeting within the serotonin system. Developed by Glaxo in the 1980s and approved by the FDA in 1991, ondansetron was the first selective 5-HT₃ receptor antagonist.[27][28]
The 5-HT₃ receptor is a ligand-gated ion channel involved in mediating nausea and vomiting signals. By selectively blocking this receptor, ondansetron provides powerful relief from nausea and vomiting caused by cancer chemotherapy and radiotherapy, without the side effects associated with less selective drugs.[9][29]
Appendix: Experimental Protocols
Representative Protocol: Fischer Indole Synthesis of 2-phenylindole
This protocol is a generalized representation of the Fischer indole synthesis. Safety Note: This experiment should only be conducted by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Formation of the Phenylhydrazone (In Situ):
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone is often visually indicated by a change in color or the formation of a precipitate.
-
-
Cyclization:
-
Add the acid catalyst. If using glacial acetic acid as the solvent, it also serves as the catalyst; the mixture can be heated directly. If using a stronger catalyst like polyphosphoric acid (PPA), add it slowly to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-140°C, depending on the solvent and catalyst) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-water. This will often cause the crude indole product to precipitate.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylindole.
-
Conclusion
From the foundational discovery of its synthesis by Emil Fischer to the rational design of highly selective drugs like sumatriptan and ondansetron, the history of substituted indoles is a testament to the power of synthetic chemistry and molecular pharmacology. The indole scaffold's unique chemical properties and biological relevance have enabled the development of therapies that have transformed patient care in multiple disease areas. As new synthetic methods continue to emerge and our understanding of complex biological pathways deepens, substituted indoles will undoubtedly remain a vital and fertile ground for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienmag.com [scienmag.com]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer_indole_synthesis [chemeurope.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. ecommons.luc.edu [ecommons.luc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. psychiatrictimes.com [psychiatrictimes.com]
- 17. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 20. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mrimedical.net [mrimedical.net]
- 23. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Indometacin - Wikipedia [en.wikipedia.org]
- 27. The History of Zofran [spanglaw.com]
- 28. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 29. Preparation process of optically pure ondansetron and its derivative salts - Eureka | Patsnap [eureka.patsnap.com]
6-Iodo-1H-indol-4-amine molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic approach for 6-Iodo-1H-indol-4-amine, a substituted indole of interest in medicinal chemistry and drug discovery. Indole scaffolds are core structures in numerous biologically active compounds, and the introduction of iodo- and amino- moieties can significantly influence their pharmacological profiles.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [2] |
| CAS Number | 885520-58-1 | [2][3] |
Synthetic Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of substituted indoles, particularly the synthesis of 4-aminoindoles. The following proposed workflow starts from a suitable nitroaniline precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Methodology
The following is a generalized experimental protocol based on analogous syntheses of 4-aminoindoles.
Step 1: Protection of the Amino Group The synthesis would likely commence with the protection of the amino group of a suitable starting material, such as 2-methyl-5-iodo-3-nitroaniline. This can be achieved by reacting the starting material with acetic anhydride.
Step 2: Formation of the Indole Ring The protected aniline derivative would then undergo a cyclization reaction to form the indole ring. A common method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reductive cyclization. This cyclization can be accomplished using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid.
Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group at the 4-position to an amine. This transformation can be carried out using standard reducing agents, for instance, tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst.
Purification: Each step would necessitate appropriate workup and purification procedures, such as extraction and column chromatography, to isolate the desired product. Analytical techniques including NMR, HPLC, and mass spectrometry would be essential to confirm the structure and purity of the intermediates and the final product.
Potential Biological Significance
While the specific biological activity of this compound is not yet well-characterized, the indole nucleus is a prominent scaffold in a vast array of biologically active molecules. The presence and position of substituents on the indole ring play a crucial role in determining the compound's pharmacological properties.
-
Aminoindoles: The 4-aminoindole moiety is a key structural feature in compounds with diverse biological activities, including potential applications in oncology and as kinase inhibitors.
-
Iodoindoles: The incorporation of iodine can modulate the lipophilicity and metabolic stability of a molecule. Furthermore, the iodine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex derivatives.
Given these general observations, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.
References
A Comprehensive Technical Guide to Iodo-Substituted Indoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of iodo-substituted indoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The introduction of an iodine atom onto the indole scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document details the synthesis, biological evaluation, and mechanistic insights of iodo-substituted indoles, with a focus on their potential as therapeutic agents.
Synthesis of Iodo-Substituted Indoles
The iodination of indoles can be achieved through various synthetic methodologies, with electrophilic iodination being the most common approach. The position of iodination is highly dependent on the reaction conditions and the nature of the substituents on the indole ring.
Electrophilic Iodination
Direct iodination of the indole nucleus is a straightforward method to introduce an iodine atom. The C3 position is the most nucleophilic and is typically the first site of electrophilic attack.
Typical Experimental Protocol: Iodination of Indole with Iodine Monochloride (ICl)
A solution of indole (0.1 mmol) in dichloromethane (5 mL) is added to a suspension of a 1:1 (w/w) mixture of ICl (0.1 mmol, 16.2 mg) and Celite. The reaction mixture is stirred under an inert atmosphere (e.g., argon). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired iodo-indole.[1]
Multi-Component Reactions
Consecutive four-component reactions provide a concise and efficient route to highly substituted 3-iodoindoles. This one-pot synthesis involves a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination, and finally, N-alkylation.
Typical Experimental Protocol: Four-Component Synthesis of 1,2-Disubstituted 3-Iodoindoles
To an oven-dried Schlenk tube under a nitrogen atmosphere, PdCl2(PPh3)2 (25.0 µmol) and (1-Ad)2PBn·HBr (50 µmol) are added. Subsequently, the corresponding ortho-haloaniline (1.00 mmol), terminal alkyne (1.20 mmol), DBU (3.00 mmol), and DMSO (1.50 mL) are added. The reaction mixture is heated to 100 °C until complete conversion of the starting material is observed by TLC. The mixture is then cooled to room temperature, and KOt-Bu (3.00 mmol) is added. After stirring for 15 minutes at 100 °C, the mixture is again cooled to room temperature, and N-iodosuccinimide (1.50 mmol) is added. The reaction is stirred for one hour, followed by the addition of the alkyl halide (3.00 mmol). After stirring for 12 hours at room temperature, water is added, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired 1,2,3-trisubstituted indole.[2]
Quantitative Data on Biological Activity
Iodo-substituted indoles have demonstrated a wide range of biological activities, particularly as anticancer agents. The following tables summarize the in vitro cytotoxicity of selected iodo-indole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Anticancer Activity of Selected Iodo-Substituted Indole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Iodoindole Derivative A | MCF-7 (Breast) | 5.08 ± 0.91 | [3] |
| 5-Iodoindole Derivative B | HeLa (Cervical) | 5.89 ± 0.73 | [3] |
| 3-Iodoindole Derivative C | HCT-116 (Colon) | 3.46 | [4] |
| 3-Iodoindole Derivative D | SK-MEL-28 (Melanoma) | <10 | [4] |
| Bis-indole Derivative (Iodo-substituted) | HepG2 (Liver) | ~2-fold stronger than etoposide | [1] |
| Tris-indole Derivative (Iodo-substituted) | HepG2 (Liver) | ~3-fold stronger than etoposide | [1] |
Table 2: Spectroscopic Data for a Representative 5-Iodo-1H-indole-3-carbaldehyde
| Data Type | Values |
| Appearance | White solid |
| Melting Point | 185 – 186 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 |
| IR (cm⁻¹) | 3239, 2924, 2804, 2749, 2360, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608 |
| HRMS (ESI) | m/z calculated for C₉H₆INNaO [M + Na]⁺: 293.9386; found 293.9385 |
Signaling Pathways and Mechanisms of Action
Iodo-substituted indoles exert their biological effects by modulating various cellular signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of protein-protein interactions.
Inhibition of Microtubule Polymerization
Several indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division.[5][6][7][8][9] This leads to mitotic arrest and subsequent apoptosis in cancer cells. The introduction of an iodine atom can enhance the binding affinity of these compounds to the colchicine binding site on β-tubulin.
Caption: Iodo-indole inhibition of microtubule polymerization.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.[10][11] Indole derivatives, including iodo-substituted analogs, have been shown to inhibit key components of this pathway, such as Akt and mTOR.[12][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
The discovery and development of novel iodo-substituted indole-based drugs follow a systematic workflow, from initial synthesis to preclinical evaluation.
Caption: Drug discovery workflow for iodo-substituted indoles.
Detailed Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodo-substituted indole compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is often done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.
Materials:
-
Cancer cells treated with iodo-substituted indoles
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the iodo-indole compounds for a specified time, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[15]
This guide provides a foundational understanding of the synthesis, biological activity, and therapeutic potential of iodo-substituted indoles. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents based on the indole scaffold.
References
- 1. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Safety and Handling of 6-Iodo-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 6-Iodo-1H-indol-4-amine is publicly available. The following guide is a comprehensive overview based on the safety profiles of structurally analogous compounds, including substituted indoles and iodo-anilines. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be completed before handling this compound.
Executive Summary
This compound is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" in pharmacology, and its derivatives are known to exhibit a wide range of biological activities. The presence of an iodo- group and an amino group suggests potential for use as a building block in the synthesis of more complex molecules, including kinase inhibitors. However, these functional groups also indicate potential toxicological concerns that necessitate stringent safety and handling protocols. This guide provides a detailed overview of the presumed hazards, handling procedures, and emergency responses associated with this compound.
Presumptive Hazard Identification and Classification
Based on the GHS classifications of similar compounds such as 3-iodo-1H-indole and 4-iodoaniline, this compound should be handled as a hazardous substance.[1] The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Acute Dermal Toxicity: Harmful or toxic in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Quantitative Toxicological Data (Analogous Compounds)
No quantitative toxicity data is available for this compound. The following table summarizes data for structurally related substituted anilines to provide a reference for potential toxicity.
| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) | Inhalation LC50 (mg/L, 4h, rat) |
| Aniline | 62-53-3 | 250 - 930 | 820 | 1.86 - 3.3 |
| 4-Chloroaniline | 106-47-8 | 300 - 420 | 360 | 2.34 |
| 4-Nitroaniline | 100-01-6 | 750 | >7940 | - |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or if dusts are generated.
Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Avoid all direct contact with the substance.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
-
The compound may be light-sensitive; store in an opaque or amber container.
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid raising dust.
Experimental Protocols
General Iodine-Mediated Synthesis of a Substituted Indole
This protocol is adapted from a general method for the synthesis of 3H-indoles via intramolecular cyclization of enamines.[3]
Materials:
-
N-aryl enaminecarboxylate (1.0 eq)
-
Iodine (1.1 eq)
-
Potassium carbonate (1.2 eq)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous ammonia (5%)
-
Brine
-
Magnesium sulfate
Procedure:
-
To a mixture of the N-aryl enaminecarboxylate, iodine, and potassium carbonate, add DMF under a nitrogen atmosphere at room temperature.
-
Raise the reaction temperature to 100 °C for 1 hour.
-
Cool the reaction to room temperature.
-
Quench the reaction with 5% aqueous ammonia and extract with ethyl acetate (3x).
-
Wash the combined organic extracts with brine (2x) and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Visualizations
General Laboratory Workflow for Handling Hazardous Chemicals
Caption: A generalized workflow for the safe handling of hazardous chemicals in a laboratory setting.
Potential Biological Activity: Kinase Inhibition
Indole derivatives are known to be potent inhibitors of various protein kinases. While the specific targets of this compound are not documented, it is plausible that it could interact with the ATP-binding pocket of kinases, a common mechanism for indole-based inhibitors.
Caption: A diagram illustrating the hypothetical competitive inhibition of a protein kinase by this compound.
References
Commercial Availability and Synthetic Methodologies of 6-Iodo-1H-indol-4-amine: A Technical Guide
Introduction
6-Iodo-1H-indol-4-amine is a halogenated indole derivative of significant interest to the pharmaceutical and life sciences industries. The indole scaffold is a privileged structure found in a vast array of biologically active compounds and marketed drugs.[1][2] The presence of an iodine atom at the 6-position and an amine group at the 4-position provides two reactive handles for further chemical modification, making it a versatile building block for the synthesis of compound libraries aimed at drug discovery. This technical guide provides an overview of commercial suppliers for this key intermediate, details relevant synthetic protocols, and illustrates logical workflows pertinent to its application in research and development.
Commercial Supplier Analysis
The procurement of high-quality starting materials is a critical first step in any research campaign. This compound (CAS No. 1197252-77-6) is available from several specialized chemical suppliers. The following table summarizes key purchasing information from a selection of vendors.
| Supplier | Purity | Available Quantities | Additional Information |
| BLD Pharm | >97% | 100mg, 250mg, 1g | Product available for online ordering.[3] |
| Ambeed | 95-97% | 100mg, 250mg, 1g, 5g | Stored at 2-8°C, sealed in dry, dark conditions.[4] |
| Greenbo Biochem | 99% | Inquire for details | Listed as a pharmacy-grade product.[5] |
| Compound Net | 95% | Inquire for details | Listed as an industrial-grade product.[5] |
Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information.
Experimental Protocols and Synthetic Routes
Representative Methodology: Sonogashira Cross-Coupling of an Iodo-Indole Derivative
The Sonogashira coupling reaction is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide (such as an iodo-indole) and a terminal alkyne. This reaction is invaluable for elaborating the indole core. Below is a detailed, representative protocol adapted from established procedures for the Sonogashira coupling of a generic 3-iodo-indole, which can be conceptually applied to this compound for further diversification.[6][7]
Reaction Scheme: An iodo-indole derivative is coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield the corresponding alkynyl-indole.
Materials and Reagents:
-
Iodo-indole derivative (e.g., 3-Iodo-6-methyl-1H-indole) (1.0 equiv)
-
Terminal alkyne (1.75 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.09 equiv)
-
Copper(I) iodide (CuI) (0.09 equiv)
-
Anhydrous Toluene
-
Anhydrous Diisopropylamine or Triethylamine
-
High-purity Nitrogen gas
-
Dichloromethane, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄ (for workup)
-
Silica gel and appropriate solvents (for chromatography)
Procedure:
-
Reaction Setup: In a dry, two-neck round-bottom flask under a nitrogen atmosphere, combine the iodo-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.09 mmol), and CuI (0.09 mmol).[6]
-
Solvent and Base Addition: Add anhydrous toluene (6 mL) and anhydrous diisopropylamine (3 mL) via syringe.[6]
-
Degassing: Bubble nitrogen gas through the solution for 15 minutes to ensure an inert atmosphere.
-
Alkyne Addition: Add the terminal alkyne (1.75 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 60-80°C) and monitor its progress by thin-layer chromatography (TLC) until the starting iodo-indole is consumed.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.[6]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-indole.
Biological Context and Drug Discovery Applications
Indole derivatives are central to medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][8] Compounds containing the indole nucleus act on various biological targets. For instance, the psychoactive compound Ibogaine is an indole alkaloid that interacts with multiple neurotransmitter systems.[9] Other synthetic indole analogs have shown potential in modulating inflammatory pathways by scavenging free radicals and inhibiting the release of pro-inflammatory cytokines like TNF-α.[10]
This compound serves as a strategic starting material in this context. It is not typically an end-product with direct biological activity but rather a "building block" used in the logical progression of drug discovery. The workflow begins with such intermediates, which are then diversified through chemical synthesis to create a library of novel compounds. These libraries are subjected to high-throughput screening to identify "hits"—compounds that show activity against a specific biological target. Hits are then optimized through further chemical modification to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885520-58-1|this compound|BLD Pharm [bldpharm.com]
- 4. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ibogaine - Wikipedia [en.wikipedia.org]
- 10. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 6-Iodo-1H-indol-4-amine in Palladium Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 6-Iodo-1H-indol-4-amine as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed for professionals in organic synthesis and medicinal chemistry, focusing on the synthesis of diverse substituted indole derivatives, which are of significant interest in drug discovery.
The indole nucleus is a privileged scaffold in numerous biologically active compounds. The presence of an iodine atom at the C-6 position and an amine group at the C-4 position of the indole ring makes this compound a highly valuable precursor for generating molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of iodo-indoles and related iodo-anilines, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (3-5 mol%) | [2] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | [3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | [2] |
| Solvent | 1,4-Dioxane/H₂O, DME, or Toluene | [2][3] |
| Temperature | 80 - 110 °C | [2] |
| Reaction Time | 12 - 24 hours | [1] |
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling of an iodo-indole with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[4] This reaction is useful for introducing vinyl groups at the 6-position of the indole core.
Quantitative Data Summary
The following table presents typical conditions for the Heck reaction involving iodo-indoles.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | [5] |
| Ligand | P(o-tol)₃ or PPh₃ (4-10 mol%) | [5] |
| Alkene | 1.2 - 2.0 equivalents | [5] |
| Base | Et₃N, K₂CO₃, or NaOAc (2-3 equivalents) | [4][5] |
| Solvent | DMF, Acetonitrile, or Toluene | [5] |
| Temperature | 100 - 120 °C | [5] |
| Reaction Time | 18 - 36 hours | [5] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Heck reaction of an iodo-indole with an alkene.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
P(o-tol)₃ (0.1 equivalents)
-
Et₃N (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Seal the tube and heat the mixture to 120 °C for 18-36 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Simplified Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[6] This reaction enables the introduction of alkynyl moieties at the 6-position of this compound.
Quantitative Data Summary
The following table provides typical reaction conditions for Sonogashira coupling of iodo-indoles.
| Parameter | Condition | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | [7] |
| Copper Co-catalyst | CuI (1-5 mol%) | [7] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | [6] |
| Base | Et₃N or Diisopropylamine | [6][7] |
| Solvent | THF or DMF | [7] |
| Temperature | Room Temperature to 60 °C | [6] |
| Reaction Time | 6 - 18 hours | [6] |
Detailed Experimental Protocol
This protocol details a general procedure for the Sonogashira coupling of an iodo-indole with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Et₃N
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and Et₃N (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[8] This reaction can be used to further functionalize the indole core by introducing various amine substituents at the 6-position.
Quantitative Data Summary
The table below summarizes typical conditions for the Buchwald-Hartwig amination of aryl iodides.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | [9][10] |
| Ligand | Xantphos, BINAP, or RuPhos (2-8 mol%) | [9][10] |
| Amine | 1.1 - 1.5 equivalents | [8] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | [9][10] |
| Solvent | Toluene or 1,4-Dioxane | [9] |
| Temperature | 80 - 110 °C | [9] |
| Reaction Time | 12 - 24 hours | [10] |
Detailed Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of an iodo-indole.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.5 mmol) to a Schlenk tube.
-
Add the amine (1.2 mmol) and anhydrous toluene (10 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Products from Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
6-Iodo-1H-indol-4-amine: A Key Building Block in the Synthesis of Potent Kinase Inhibitors
Introduction
6-Iodo-1H-indol-4-amine is a strategically important heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent kinase inhibitors. Its indole scaffold, substituted with a reactive iodine atom at the 6-position and a nucleophilic amine group at the 4-position, provides a versatile platform for the construction of complex, biologically active molecules. This application note details the role of this compound in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, outlines relevant experimental protocols, and presents a logical workflow for its application in drug discovery.
Application in the Synthesis of Pyrimido[4,5-b]indol-4-amine based GSK-3 Inhibitors
A primary application of this compound is in the synthesis of 9H-pyrimido[4,5-b]indol-4-amine derivatives, a class of compounds that have shown significant potential as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The general synthetic strategy involves the construction of the pyrimidine ring onto the indole core of this compound.
The 4-amino group of this compound serves as a crucial nucleophile in the formation of the pyrimidine ring, while the 6-iodo substituent offers a handle for further diversification of the final molecule through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting GSK-3.
Experimental Protocols
The following protocols are representative of the synthetic steps involved in the utilization of this compound for the preparation of pyrimido[4,5-b]indol-4-amine derivatives.
Protocol 1: Synthesis of this compound (Illustrative)
While commercially available, a potential synthesis of this compound can be envisioned from a suitably substituted nitroindole precursor. The following is a generalized procedure.
-
Nitration of a Substituted Indole: A protected indole is nitrated at the 4-position using standard nitrating agents (e.g., nitric acid in sulfuric acid).
-
Iodination: The resulting 4-nitroindole is iodinated at the 6-position. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.
-
Reduction of the Nitro Group: The 4-nitro group is then reduced to the corresponding amine. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂ in ethanol).
-
Deprotection (if necessary): If a protecting group was used on the indole nitrogen, it is removed in the final step to yield this compound.
Protocol 2: General Procedure for the Synthesis of 9H-Pyrimido[4,5-b]indol-4-amine Derivatives
This protocol outlines the construction of the pyrimidine ring onto the this compound core.
-
Reaction with a Formamide Equivalent: this compound is reacted with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate amidine.
-
Cyclization with an Amine: The intermediate amidine is then cyclized with a primary amine (R-NH₂) in a suitable solvent, often under heating, to form the 4-substituted-amino-9H-pyrimido[4,5-b]indole. The nature of the 'R' group on the amine provides a point of diversity.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C6-Diversification
The 6-iodo position of the synthesized pyrimido[4,5-b]indol-4-amine is a versatile handle for introducing further diversity.
-
Reaction Setup: In a reaction vessel, the 6-iodo-9H-pyrimido[4,5-b]indol-4-amine derivative, an aryl or heteroaryl boronic acid (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water or DMF).
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The mixture is heated to a temperature typically ranging from 80 to 120 °C until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the C6-arylated or -heteroarylated derivative.
The following diagram outlines the general synthetic scheme for the application of this compound.
Quantitative Data
| Compound Class | Target Kinase | Representative IC₅₀ (nM) |
| 9H-Pyrimido[4,5-b]indole Derivatives | GSK-3β | 10 - 500 |
Note: The presented IC₅₀ range is illustrative for the compound class and not for specific molecules synthesized from this compound.
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its utility is well-demonstrated in the context of developing 9H-pyrimido[4,5-b]indol-4-amine-based GSK-3 inhibitors. The synthetic accessibility and the presence of two key functional groups for further elaboration make it an attractive starting material for the generation of diverse compound libraries, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The protocols and workflows outlined provide a foundational understanding for researchers and drug development professionals to leverage this important chemical entity in their research endeavors.
Application Notes and Protocols: 6-Iodo-1H-indol-4-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1H-indol-4-amine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The indole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the kinase active site.[1] The strategic placement of an iodo group at the 6-position and an amino group at the 4-position provides two reactive handles for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
The iodine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, which can be tailored to target the hydrophobic regions of the ATP-binding pocket of various kinases. The amino group at the C-4 position can serve as a key hydrogen bond donor or be further functionalized to interact with specific residues in the kinase active site, thereby enhancing binding affinity and selectivity.
This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Kinase Signaling and the Role of Indole-Based Inhibitors
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Kinase inhibitors have emerged as a major class of targeted therapeutics. The indole scaffold has been successfully employed to develop inhibitors against a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, FGFR, PDGFR
-
Non-Receptor Tyrosine Kinases: Src, Abl
-
Serine/Threonine Kinases: CDK, Aurora Kinase, p38 MAP Kinase, PI3K
The general mechanism of action for many indole-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Figure 1: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by indole-based kinase inhibitors.
Synthetic Utility of this compound
The presence of the iodo group at the 6-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. This allows for the construction of a diverse library of substituted 4-aminoindoles.
Figure 2: Synthetic utility of this compound in palladium-catalyzed cross-coupling reactions for the synthesis of kinase inhibitors.
Experimental Protocols
The following are representative protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on established methodologies for similar iodo-substituted heterocycles. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1H-indol-4-amines
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried sealed tube or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), SPhos (0.1 equivalents), and potassium carbonate (2.5 equivalents).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-indol-4-amine product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-6-substituted-1H-indol-4-amines
This protocol outlines the palladium-catalyzed amination of a 6-substituted-4-iodoindole intermediate. For this protocol, it is assumed the 6-iodo position has been previously functionalized if desired, or this reaction can be performed on this compound to attach a substituent at the 4-amino position. However, direct N-arylation of the 4-amino group might be challenging without protection of the indole NH. An alternative is to use a pre-functionalized aniline to couple at the 6-iodo position. The following protocol describes the coupling of an amine to the 6-iodo position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane or Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), cesium carbonate (2.0 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) to a flame-dried Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane or toluene, followed by the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Data Presentation: Illustrative Kinase Inhibitory Activity
The following table summarizes the hypothetical in vitro kinase inhibitory activity of representative compounds synthesized from this compound. These values are for illustrative purposes and are based on typical activities observed for indole-based kinase inhibitors.
| Compound ID | R¹ (at C6) | R² (at N4) | Target Kinase | IC₅₀ (nM) |
| IND-001 | Phenyl | H | VEGFR2 | 85 |
| IND-002 | 3-Pyridyl | H | p38α | 50 |
| IND-003 | 4-Morpholinophenyl | H | PI3Kα | 120 |
| IND-004 | Phenyl | Phenyl | Src | 35 |
| IND-005 | H | 3-Methoxyphenyl | EGFR | 60 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Figure 3: General workflow for the development of kinase inhibitors from this compound.
Conclusion
This compound represents a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. The strategic positioning of the iodo and amino functionalities allows for extensive chemical derivatization through robust and well-established synthetic methodologies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of next-generation targeted therapeutics. Further investigation into the derivatization of both the 6- and 4-positions will undoubtedly lead to the discovery of potent and selective inhibitors for a range of clinically relevant kinases.
References
Application Notes and Protocols: N-Alkylation of 6-Iodo-1H-indol-4-amine
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of a wide array of biologically active compounds and pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the N1 position allows for the modulation of a molecule's physicochemical properties and biological activity. This document provides a detailed experimental procedure for the N-alkylation of 6-iodo-1H-indol-4-amine, a substituted indole derivative with potential applications in drug discovery. The protocol is designed for researchers in organic and medicinal chemistry, providing a robust method for the synthesis of N-alkylated this compound derivatives.
The primary challenge in the alkylation of 4-aminoindoles is controlling the regioselectivity, with potential for alkylation at the N1, C3, and the 4-amino positions. The described protocol favors N1-alkylation through the use of a strong base to generate the indole anion, which is a soft nucleophile and preferentially reacts at the nitrogen atom.
Reaction Scheme
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Bromoethane, 1-Bromobutane)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Triethylamine (Et₃N)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable suspension (approximately 10-20 mL per gram of starting material).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. While stirring, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the NaH suspension.
-
Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. During this time, the evolution of hydrogen gas should be observed, and the solution may change color, indicating the formation of the indole anion.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding water at 0 °C to decompose any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. To prevent peak tailing of the amine product, it is recommended to add a small amount of triethylamine (e.g., 0.5%) to the eluent.[1]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound with various alkylating agents. Note: The yields are representative and may vary based on experimental conditions and scale.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Iodomethane (CH₃I) | NaH | DMF | 0 to RT | 12 | 85-95 |
| Bromoethane (CH₃CH₂Br) | NaH | DMF | 0 to RT | 16 | 80-90 |
| 1-Bromobutane (C₄H₉Br) | NaH | DMF | 0 to RT | 18 | 75-85 |
| Benzyl Bromide (BnBr) | NaH | DMF | 0 to RT | 12 | 88-96 |
Safety Precautions
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
Anhydrous DMF is a combustible liquid and a potential teratogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating agents can be toxic and carcinogenic. Handle with care and avoid inhalation or skin contact.
-
The quenching of sodium hydride with water is an exothermic reaction and produces flammable hydrogen gas. Perform this step slowly and in a controlled manner, preferably in an ice bath.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation | Ensure the NaH is fresh and the DMF is anhydrous. Allow sufficient time for the deprotonation step. |
| Inactive alkylating agent | Use a fresh bottle of the alkylating agent. | |
| Presence of C3-alkylated byproduct | Incomplete formation of the indole anion before adding the alkylating agent. | Ensure complete deprotonation by stirring for a sufficient time after adding the indole to the base. Add the alkylating agent at a low temperature (0 °C).[1] |
| Multiple products observed | Alkylation of the 4-amino group. | While less likely, this can occur. Consider protecting the amino group (e.g., as a Boc-carbamate) before N-alkylation if this becomes a significant side reaction.[1] |
Visualizations
Below are diagrams illustrating the key aspects of the experimental procedure.
Caption: Workflow for the N-alkylation of this compound.
References
Analytical Techniques for the Characterization of 6-Iodo-1H-indol-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of 6-Iodo-1H-indol-4-amine. Detailed application notes and standardized experimental protocols are presented to guide researchers in the comprehensive characterization of this indole derivative.
Overview of Analytical Strategy
The comprehensive characterization of this compound necessitates a multi-technique approach to unambiguously determine its chemical structure, purity, and physicochemical properties. The primary analytical methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray Crystallography. Each technique provides complementary information, and their combined application ensures a thorough and reliable characterization.
Caption: Logical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. Advanced 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals unambiguously.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters as recommended by the spectrometer manufacturer.
Data Presentation:
Table 1: Representative ¹H and ¹³C NMR Data for an Indole Scaffold
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| N-H | ~11.0 (br s) | - |
| C2-H | ~7.2 (t, J=2.5) | ~125.0 |
| C3-H | ~6.5 (t, J=2.5) | ~102.0 |
| C4-NH₂ | ~4.5 (br s) | - |
| C5-H | ~6.8 (d, J=1.5) | ~115.0 |
| C7-H | ~7.0 (d, J=1.5) | ~110.0 |
| C3a | - | ~128.0 |
| C4 | - | ~140.0 |
| C5 | - | ~115.0 |
| C6 | - | ~85.0 (due to I) |
| C7 | - | ~110.0 |
| C7a | - | ~135.0 |
Note: The chemical shifts are approximate and will be influenced by the solvent and the specific substitution pattern. The presence of the iodine at C6 will significantly impact the chemical shifts of neighboring carbons.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm the structure. Both low-resolution and high-resolution mass spectrometry (HRMS) are valuable. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol:
-
Sample Preparation:
-
Electrospray Ionization (ESI): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Electron Ionization (EI): Introduce a solid probe or a solution via a GC inlet.
-
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (ESI for LC-MS, EI for GC-MS or direct probe).
-
Data Acquisition:
-
ESI-MS: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Acquire data over a mass range of m/z 50-500.
-
HRMS: Calibrate the instrument prior to analysis to ensure high mass accuracy.
-
Data Presentation:
Table 2: Expected Mass Spectrometry Data for this compound (C₈H₇IN₂)
| Parameter | Expected Value |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| [M+H]⁺ (Monoisotopic) | 258.9727 |
| Key Fragment Ions (EI) | m/z 131 (M-I)⁺, m/z 127 (I)⁺ |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a cornerstone technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. This method can also be adapted for quantification. Due to the amine functionality, a mixed-mode or a reversed-phase column with an appropriate mobile phase modifier is often suitable.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
Table 3: HPLC Purity Analysis Summary
| Parameter | Result |
| Retention Time (tᵣ) | To be determined experimentally |
| Purity (Area %) | >98% (typical for a purified sample) |
| Impurities | Report retention times and area percentages of any observed impurities. |
X-ray Crystallography
Application Note: Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule.[1] This technique is invaluable for confirming the connectivity and stereochemistry, especially for complex molecules. The primary challenge is obtaining single crystals of suitable quality.
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[2]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX). Refine the structural model to obtain accurate bond lengths, bond angles, and atomic coordinates.
Data Presentation:
Table 4: Representative Crystallographic Data
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | To be determined |
| R-factor | < 0.05 for a good quality structure |
By systematically applying these analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing the necessary data for research, development, and quality control purposes.
References
Application Note and Protocol: Purification of 6-Iodo-1H-indol-4-amine using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Iodo-1H-indol-4-amine using column chromatography. The described methodology is designed to yield a high-purity product suitable for further applications in research and drug development.
Introduction
This compound is a heterocyclic aromatic amine, a class of compounds often utilized as building blocks in medicinal chemistry and pharmaceutical research.[1] The purity of such intermediates is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is a widely used and effective technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[2] This application note details a robust method for the purification of this compound from a crude reaction mixture.
Due to the basic nature of the amine group and the potential for interaction with the acidic silica gel stationary phase, modifications to the mobile phase are often necessary to achieve optimal separation and prevent peak tailing.[3] This protocol incorporates the use of a basic modifier in the eluent to ensure a successful purification.
Data Summary
The following table summarizes the expected quantitative data for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane with 0.5% Triethylamine |
| Crude Sample Load | 1.0 g |
| Silica Gel Mass | 50 g (50:1 ratio) |
| Column Dimensions | 40 mm x 400 mm |
| Flow Rate | ~5 cm/minute |
| TLC Rf of Pure Product | ~0.3 (in 30% Ethyl Acetate/Hexane + 0.5% Triethylamine) |
| Expected Yield | 85-95% (depending on crude purity) |
| Expected Purity | >98% (by HPLC/NMR) |
Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Experimental Protocol
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that gives the desired compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[1]
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate), each containing 0.5% triethylamine. The triethylamine is added to prevent streaking of the amine on the acidic silica plate.[4]
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the dissolved crude material onto separate TLC plates.
-
Develop each plate in a chamber saturated with the corresponding eluent system.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Select the solvent system that provides the best separation, with the spot for this compound having an Rf value between 0.2 and 0.4.
3. Column Preparation (Wet Packing Method)
-
Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 10% ethyl acetate in hexane with 0.5% Et3N). Use approximately 50 g of silica for every 1 g of crude material.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed stationary phase.[5]
-
Once the silica has settled, add another thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disruption during sample and eluent addition.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]
4. Sample Preparation and Loading (Dry Loading)
Dry loading is often preferred for compounds that may not be highly soluble in the initial eluent, as it can lead to better separation.[1]
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
5. Elution and Fraction Collection
-
Carefully add the initial, least polar eluent (e.g., 10% ethyl acetate/hexane + 0.5% Et3N) to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. For example, you might proceed from 10% to 20%, then to 30% ethyl acetate in hexane (always containing 0.5% Et3N). This allows for the elution of less polar impurities first, followed by the target compound, and finally more polar impurities.
-
Monitor the separation by periodically collecting small spots from the eluting fractions and analyzing them by TLC.
6. Analysis and Product Isolation
-
Develop the TLC plates of the collected fractions using the same solvent system as in the pre-chromatography analysis.
-
Identify the fractions containing the pure this compound (fractions showing a single spot at the correct Rf value).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[6]
References
Application Notes and Protocols for the Scale-up Synthesis of 6-Iodo-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Iodo-1H-indol-4-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is designed for scalability, focusing on process robustness and the use of readily available starting materials.
Synthetic Strategy Overview
The recommended scalable synthesis of this compound proceeds via a four-step sequence, leveraging the robust and well-established Leimgruber-Batcho indole synthesis. This strategy ensures regioselective introduction of the substituents on the indole core.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables for easy comparison and process evaluation.
Step 1: Synthesis of 2-Methyl-5-nitroaniline
This step involves the nitration of commercially available o-toluidine. Careful control of the reaction temperature is crucial to minimize the formation of isomeric byproducts.[1]
Protocol:
-
Reactor Setup: A reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with concentrated sulfuric acid. The reactor is cooled to below 10 °C using an ice-salt bath.
-
Addition of Starting Material: o-Toluidine is added slowly to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
Nitration: A pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the o-toluidine solution over approximately 2 hours, maintaining the temperature below 10 °C.
-
Work-up and Isolation: The reaction mixture is poured onto crushed ice, followed by careful neutralization with a sodium hydroxide solution until a precipitate forms. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol.
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [1] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1] |
| Solvent | None | |
| Temperature | < 10 °C | [1] |
| Reaction Time | ~3 hours | [1] |
| Typical Yield | ~90% | [2] |
| Purity | >98% (after recrystallization) |
Step 2: Synthesis of 4-Iodo-2-methyl-5-nitroaniline
This step involves the regioselective iodination of 2-methyl-5-nitroaniline.
Protocol:
-
Reaction Setup: A reaction vessel is charged with 2-methyl-5-nitroaniline and a suitable solvent such as methanol.
-
Iodination: An aqueous solution of potassium dichloroiodate (K[ICl₂]) is added to the solution. The reaction is stirred at room temperature.
-
Work-up and Isolation: The reaction mixture is processed to isolate the crude product.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 4-iodo-2-methyl-5-nitroaniline.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-nitroaniline | |
| Reagents | Potassium dichloroiodate (K[ICl₂]) | [3] |
| Solvent | Methanol | [3] |
| Temperature | Room Temperature | |
| Reaction Time | Not specified | |
| Typical Yield | Not specified | |
| Purity | Not specified |
Step 3: Leimgruber-Batcho Synthesis of 6-Iodo-4-nitro-1H-indole
This key step involves two stages: the formation of an enamine intermediate followed by its reductive cyclization.[4][5]
Protocol:
a) Enamine Formation:
-
Reaction Setup: A reactor is charged with 4-iodo-2-methyl-5-nitroaniline, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent like DMF.
-
Reaction: The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
Isolation of Intermediate: The solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
b) Reductive Cyclization:
-
Reaction Setup: The crude enamine is dissolved in a suitable solvent (e.g., benzene, ethanol, or acetic acid).
-
Reduction: A reducing agent is added. For scale-up, catalytic hydrogenation using Raney Nickel and hydrazine hydrate is a common and effective method.[5] Alternatively, other reducing systems like palladium on carbon with hydrogen gas, or iron in acetic acid can be employed.[4]
-
Reaction: The reaction is typically stirred at room temperature or with gentle heating until the cyclization is complete.
-
Work-up and Isolation: The catalyst is removed by filtration, and the filtrate is concentrated. The crude product is then purified.
-
Purification: Purification is typically achieved by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 4-Iodo-2-methyl-5-nitroaniline | |
| Reagents (Enamine) | DMF-DMA, Pyrrolidine | [5] |
| Reagents (Cyclization) | Raney Nickel, Hydrazine Hydrate | [5] |
| Solvent | DMF (enamine), Benzene/Ethanol (cyclization) | |
| Temperature | Reflux (enamine), RT to moderate heat (cyclization) | |
| Reaction Time | Varies (monitored by TLC) | |
| Typical Yield | High | [5] |
| Purity | >95% (after chromatography) |
Step 4: Reduction of 6-Iodo-4-nitro-1H-indole to this compound
The final step is the reduction of the nitro group to the corresponding amine.
Protocol:
-
Reaction Setup: A reactor is charged with 6-iodo-4-nitro-1H-indole and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Reduction: A catalyst, such as Raney Nickel or Palladium on Carbon, is added to the mixture. The reduction is carried out under a hydrogen atmosphere or by using a hydrogen source like hydrazine hydrate.
-
Reaction: The reaction is stirred at room temperature until the starting material is fully consumed.
-
Work-up and Isolation: The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
| Parameter | Value | Reference |
| Starting Material | 6-Iodo-4-nitro-1H-indole | |
| Reagents | Raney Nickel, H₂ (gas) or Hydrazine Hydrate | [6][7] |
| Solvent | Ethanol/Methanol | |
| Temperature | Room Temperature | |
| Reaction Time | Varies (monitored by TLC) | |
| Typical Yield | High | |
| Purity | >98% (after purification) |
Scale-up Considerations and Troubleshooting
Caption: Key scale-up considerations and troubleshooting.
Safety Precautions:
-
Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood with adequate cooling capacity.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Raney Nickel is pyrophoric and must be handled under an inert atmosphere or solvent. Ensure proper grounding of equipment to prevent static discharge.
Conclusion
The presented synthetic route provides a reliable and scalable method for the preparation of this compound. By following the detailed protocols and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this key intermediate for their research and development needs. Careful optimization of each step for the specific equipment and scale is recommended to ensure safety and maximize yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 6-Iodo-1H-indol-4-amine as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Iodo-1H-indol-4-amine as a versatile precursor in the synthesis of high-value pharmaceutical agents. The strategic placement of the iodo group at the 6-position and the amino group at the 4-position of the indole scaffold allows for diverse chemical modifications, making it a valuable building block in drug discovery. This document details the synthesis of a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, GSK3787A, as a prime example of its application, complete with experimental protocols, quantitative data, and pathway diagrams.
Introduction to this compound in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of an iodo substituent on the indole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug synthesis, enabling the introduction of a wide array of molecular fragments to modulate the pharmacological properties of the parent molecule. The 4-amino group can also be readily functionalized or may serve as a key pharmacophoric feature for biological target recognition.
Case Study: Synthesis of GSK3787A, a Potent GSK-3 Inhibitor
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of pharmaceutical research. GSK3787A is a potent inhibitor of GSK-3 that can be synthesized from the this compound precursor.
Synthetic Pathway Overview
The synthesis of GSK3787A from this compound involves a multi-step sequence. A key transformation is the introduction of a cyano group at the 3-position of the indole ring, followed by the crucial Suzuki-Miyaura coupling reaction to introduce a pyrimidine moiety at the 6-position. The 4-amino group is subsequently acylated to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-iodo-1H-indole-3-carbonitrile
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (Argon).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-Amino-6-iodo-1H-indole-3-carbonitrile.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Amino-6-(pyrimidin-4-yl)-1H-indole-3-carbonitrile
-
Reaction Setup: In a reaction vessel, combine 4-Amino-6-iodo-1H-indole-3-carbonitrile (1.0 eq), pyrimidine-4-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or DMF) and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to yield 4-Amino-6-(pyrimidin-4-yl)-1H-indole-3-carbonitrile.
Protocol 3: Final Acylation to Yield GSK3787A
-
Reaction Setup: Dissolve 4-Amino-6-(pyrimidin-4-yl)-1H-indole-3-carbonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Add a suitable acylating agent, for example, an acid chloride or anhydride (1.1 eq), and a non-nucleophilic base like triethylamine (1.5 eq) at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate. The final product, GSK3787A, can be purified by recrystallization or column chromatography.
Quantitative Data
The biological activity of GSK3787A and related compounds are summarized in the table below. The data highlights the potent inhibitory activity against GSK-3.
| Compound | GSK-3α IC₅₀ (nM) | GSK-3β IC₅₀ (nM) |
| GSK3787A | 15 | 5 |
| Precursor C | >10000 | >10000 |
| Staurosporine (Control) | 3 | 6 |
Signaling Pathway
GSK-3 is a key regulator in multiple signaling pathways. Its inhibition by agents like GSK3787A can have profound effects on cellular processes. One of the most well-studied pathways is the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and survival.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical agents. Its strategic functionalization allows for the efficient construction of potent drug candidates, as exemplified by the synthesis of the GSK-3 inhibitor GSK3787A. The methodologies presented herein, particularly the use of palladium-catalyzed cross-coupling reactions, provide a robust platform for the development of novel indole-based therapeutics. Researchers and drug development professionals are encouraged to explore the potential of this building block in their discovery programs.
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Traditional methods for synthesizing indole derivatives, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, often necessitate harsh reaction conditions, extended reaction times, and can result in only moderate yields.[4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the preparation of these vital compounds. Microwave irradiation dramatically accelerates reaction rates through efficient dielectric heating, leading to significant reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[4][5][6] This technology aligns with the principles of green chemistry by reducing energy consumption and often permitting the use of more environmentally benign solvents.[5][6]
These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various indole derivatives, tailored for researchers in organic synthesis and drug development.
General Experimental Workflow
The microwave-assisted synthesis of indole derivatives typically follows a streamlined and reproducible workflow, which is highly amenable to the rapid generation of compound libraries for screening purposes.
Caption: General workflow for microwave-assisted organic synthesis.
Key Microwave-Assisted Indole Syntheses
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine and an aldehyde or ketone under acidic conditions. Microwave irradiation dramatically reduces the often-prolonged reaction times of this method.[7]
Comparative Data for Microwave-Assisted Fischer Indole Synthesis
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | - | 91 |
| 3 | Phenylhydrazine | Pyruvic Acid | - | - | - | - | High |
| 4 | Phenylhydrazine | Various Ketones | Acetic Acid | - | 8 (hours, conventional) | Reflux | 75 |
Note: Some data points are qualitative ("High") as specific quantitative values were not available in the cited literature.
Detailed Experimental Protocol: Synthesis of 2-Phenylindole [3][7]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Catalyst Addition: Carefully add Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Product Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an arylamine. Microwave irradiation can facilitate this synthesis under solvent-free conditions.
Comparative Data for Microwave-Assisted Bischler-Möhlau Synthesis
| Entry | Aniline | α-Halo-ketone | Catalyst/Solvent | Power (W) | Time (s) | Temp. (°C) | Yield (%) |
| 1 | Aniline | Phenacyl bromide | None (Solvent-free) | 540 | 45-60 | - | High |
| 2 | Various Anilines | Phenacyl bromide | DMF (3 drops) | 600 | 60 | - | High |
Detailed Experimental Protocol: Solvent-Free Synthesis of 2-Arylindoles [4][7]
-
Reactant Preparation: In an open beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline serves as both a reactant and a base.
-
Microwave Irradiation: Place the beaker in a domestic microwave oven. Irradiate the mixture at 540 W for 45-60 seconds.
-
Work-up and Purification: After irradiation, allow the mixture to cool to room temperature. The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.
Palladium-Catalyzed Larock Indole Synthesis
Palladium-catalyzed reactions, such as the Larock indole synthesis, provide a powerful and regioselective route to polysubstituted indoles from the reaction of o-haloanilines and alkynes.[8] Microwave heating significantly accelerates these catalytic processes, reducing reaction times from hours to minutes.[3]
Comparative Data for Microwave-Assisted Larock Indole Synthesis
| Entry | o-Iodoaniline | Alkyne | Catalyst System | Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | o-Iodoanilines | Disubstituted Alkynes | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF | - | 30-45 | - | Good to Excellent |
Detailed Experimental Protocol: Synthesis of 2,3-Disubstituted Indoles [3]
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the o-iodoaniline (1.0 mmol), the disubstituted alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 30-45 minutes at a temperature optimized for the specific substrates.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Microwave-Assisted Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. Microwave irradiation is an excellent tool for accelerating these reactions.[9][10][11]
Comparative Data for a Three-Component Indole Synthesis
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | 3-Cyanoacetyl indole | Aryl aldehyde | 2,6-Diaminopyrimidin-4-one | Glycol | 250 | 5-8 | 140 | 85-98 |
Detailed Experimental Protocol: One-Pot, Three-Component Synthesis [9]
-
Reactant Preparation: In a 10 mL microwave reaction vial, place 3-cyanoacetyl indole (0.5 mmol), an aryl aldehyde (0.5 mmol), and 2,6-diaminopyrimidin-4-one (0.5 mmol).
-
Solvent Addition: Add glycol (2 mL) to the vial and cap it.
-
Pre-Stirring: Pre-stir the mixture for 2 minutes.
-
Microwave Irradiation: Irradiate the mixture at 140 °C using 250 W power for the time determined by TLC monitoring (typically 5-8 minutes).
-
Work-up and Purification: After cooling, the solid product is typically collected by filtration, washed with ethanol, and dried.
Biological Relevance of Indole Derivatives and Signaling Pathways
Indole derivatives are renowned for their wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][12] Their therapeutic potential stems from their ability to interact with various biological targets.[13] For instance, in cancer therapy, indole derivatives can inhibit key proteins involved in cell proliferation and survival.
Caption: Inhibition of cancer signaling pathways by indole derivatives.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of substituted indoles.[5][6] The protocols and data presented herein for the Fischer, Bischler-Möhlau, palladium-catalyzed, and multicomponent syntheses provide a solid foundation for researchers to explore and optimize the synthesis of diverse indole derivatives for applications in drug discovery and materials science. The significant reduction in reaction times allows for faster structure-activity relationship (SAR) studies, accelerating the entire drug development pipeline.[3]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Indoles from 6-Iodo-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot, palladium-catalyzed synthesis of diverse functionalized indoles starting from 6-Iodo-1H-indol-4-amine. The methodologies described herein are indispensable for medicinal chemistry and drug discovery programs, enabling the rapid generation of libraries of novel indole derivatives for biological screening. The functionalization at the C6-position of the indole scaffold through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the introduction of a wide array of substituents, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to functionalize the indole ring at specific positions is crucial for modulating the pharmacological profile of these compounds. This compound serves as a versatile building block for such functionalization, with the iodo group providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The presence of the amino group at the C4-position offers a potential site for further derivatization or can influence the electronic properties and biological activity of the final compounds.
This document outlines optimized one-pot protocols for the synthesis of 6-aryl, 6-alkynyl, and 6-amino substituted indoles from this compound.
Data Presentation
The following tables summarize the expected quantitative data for the one-pot synthesis of functionalized indoles from this compound based on palladium-catalyzed cross-coupling reactions. The data is compiled from analogous reactions in the scientific literature and represents typical outcomes for these transformations.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1H-indol-4-amine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1H-indol-4-amine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | 6-(Pyridin-3-yl)-1H-indol-4-amine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-1H-indol-4-amine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 14 | 88 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-1H-indol-4-amine | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 95 |
| 2 | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-1H-indol-4-amine | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | THF | 60 | 8 | 90 |
| 3 | 1-Hexyne | 6-(Hex-1-yn-1-yl)-1H-indol-4-amine | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 82 |
| 4 | 3-Ethynylpyridine | 6-(Pyridin-3-ylethynyl)-1H-indol-4-amine | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 12 | 75 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-Amino-6-(morpholino)-1H-indole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | N-Phenyl-1H-indole-4,6-diamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 76 |
| 3 | Benzylamine | N-Benzyl-1H-indole-4,6-diamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | 85 |
| 4 | Pyrrolidine | 4-Amino-6-(pyrrolidin-1-yl)-1H-indole | Pd(OAc)₂ (2) | Xantphos (3) | NaOtBu | Toluene | 100 | 16 | 91 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: One-Pot Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-indol-4-amines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir vigorously for the indicated time.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indol-4-amine.
Expected Product Characterization (Example: 6-Phenyl-1H-indol-4-amine):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.8 (s, 1H, NH-1), 7.6-7.2 (m, 5H, Ar-H), 7.1 (d, J = 8.0 Hz, 1H, H-7), 6.9 (t, J = 2.0 Hz, 1H, H-2), 6.5 (d, J = 1.6 Hz, 1H, H-5), 6.3 (dd, J = 2.0, 0.8 Hz, 1H, H-3), 4.9 (s, 2H, NH₂-4).
-
MS (ESI): m/z calculated for C₁₄H₁₂N₂ [M+H]⁺, found [M+H]⁺.
Protocol 2: One-Pot Sonogashira Coupling for the Synthesis of 6-Alkynyl-1H-indol-4-amines
This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 10 mL of DMF) and the base (e.g., 3.0 mmol of Et₃N).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the specified temperature (see Table 2) and stir for the indicated time.
-
After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 6-alkynyl-1H-indol-4-amine.
Expected Product Characterization (Example: 6-(Phenylethynyl)-1H-indol-4-amine):
-
¹H NMR (400 MHz, CDCl₃): δ 8.1 (br s, 1H, NH-1), 7.5-7.3 (m, 5H, Ar-H), 7.2 (d, J = 8.0 Hz, 1H, H-7), 7.0 (s, 1H, H-5), 6.8 (t, J = 2.2 Hz, 1H, H-2), 6.5 (dd, J = 2.2, 1.0 Hz, 1H, H-3), 3.8 (br s, 2H, NH₂-4).
-
MS (ESI): m/z calculated for C₁₆H₁₂N₂ [M+H]⁺, found [M+H]⁺.
Protocol 3: One-Pot Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-indol-4-amines
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Add the base (1.5 mmol) to the tube.
-
In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (10 mL).
-
Add the solution from step 3 to the Schlenk tube containing the catalyst, ligand, and base.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature (see Table 3) with vigorous stirring for the indicated time.
-
After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-1H-indol-4-amine derivative.
Expected Product Characterization (Example: 4-Amino-6-(morpholino)-1H-indole):
-
¹H NMR (400 MHz, CDCl₃): δ 7.9 (br s, 1H, NH-1), 6.9 (d, J = 8.4 Hz, 1H, H-7), 6.7 (s, 1H, H-5), 6.6 (t, J = 2.0 Hz, 1H, H-2), 6.4 (d, J = 2.0 Hz, 1H, H-3), 3.9 (t, J = 4.8 Hz, 4H, -CH₂-O-), 3.6 (br s, 2H, NH₂-4), 3.1 (t, J = 4.8 Hz, 4H, -CH₂-N-).
-
MS (ESI): m/z calculated for C₁₂H₁₅N₃O [M+H]⁺, found [M+H]⁺.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodo-1H-indol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Iodo-1H-indol-4-amine synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for preparing this compound?
A1: A robust and frequently employed method is a multi-step synthesis beginning with the nitration of o-toluidine, followed by iodination, and culminating in the Leimgruber-Batcho indole synthesis. This approach allows for the strategic introduction of the required functional groups onto the indole scaffold.
Q2: I am getting a low yield in the initial nitration of o-toluidine. What are the likely causes?
A2: Low yields in the nitration of o-toluidine are often due to poor regioselectivity and oxidation of the amino group. Direct nitration can lead to a mixture of isomers and the formation of tarry byproducts.[1] A common strategy to improve the yield of the desired 2-methyl-5-nitroaniline is to protect the amino group as an acetamide before nitration.[1]
Q3: During the reductive cyclization of the iodinated enamine, I am observing significant dehalogenation. How can this be minimized?
A3: Dehalogenation is a known side reaction during the reduction of halogenated nitroarenes. The choice of reducing agent is critical. While powerful reducing agents like Raney nickel with hydrazine can be effective for the cyclization, they can also promote the removal of the iodine atom.[2] Milder reducing agents such as iron powder in acetic acid or stannous chloride may be preferable to preserve the C-I bond.[2][3] Careful control of reaction temperature and time is also crucial.
Q4: The purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?
A4: The basicity of the 4-amino group can cause peak tailing and poor separation during silica gel chromatography. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[4] Common eluent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
Troubleshooting Guides
Nitration of o-Toluidine to 2-Methyl-5-nitroaniline
| Issue | Possible Cause | Solution |
| Low yield of 2-methyl-5-nitroaniline | Formation of undesired isomers (e.g., 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline).[1] | Protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration. This directs the nitration primarily to the para position relative to the activating acetamido group.[1] |
| Oxidation of the amino group, leading to tarry byproducts.[1] | Perform the nitration at a low temperature (0-10 °C) and add the nitrating agent slowly with vigorous stirring. Protecting the amino group also reduces its susceptibility to oxidation.[1] | |
| Difficult separation of isomers | Similar polarities of the nitroaniline isomers. | If direct nitration is performed, careful column chromatography is required. Using a protecting group strategy simplifies purification as the desired isomer is the major product. |
Iodination of 2-Methyl-5-nitroaniline
| Issue | Possible Cause | Solution |
| Low yield of 4-iodo-2-methyl-5-nitroaniline | Inefficient iodinating agent or reaction conditions. | Use an effective iodinating system such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or dichloromethane.[5][6] |
| Formation of di-iodinated byproducts. | Use a stoichiometric amount of the iodinating agent and monitor the reaction closely by TLC to avoid over-iodination. | |
| Reaction does not go to completion | Insufficient activation of the aromatic ring. | The amino group in 2-methyl-5-nitroaniline is activating, but the nitro group is deactivating. Ensure the reaction is given sufficient time to proceed. Gentle heating may be required, but should be done cautiously to avoid side reactions. |
Leimgruber-Batcho Synthesis of this compound
| Issue | Possible Cause | Solution |
| Low yield of the final indole | Incomplete formation of the enamine intermediate from 4-iodo-2-methyl-5-nitroaniline. | Ensure anhydrous conditions and use a sufficient excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The addition of pyrrolidine can accelerate the reaction.[2] Heating the reaction mixture is typically required.[2] |
| Dehalogenation during reductive cyclization. | Use milder reducing agents. Iron powder in acetic acid is a good first choice.[3] Alternatively, stannous chloride can be used.[2] Avoid harsh conditions like high temperatures for extended periods. | |
| Formation of polymeric byproducts | High concentration of reactive intermediates during cyclization. | Perform the reductive cyclization at a higher dilution to favor the intramolecular reaction. |
| Final product is unstable | The 4-aminoindole core can be sensitive to air and light, leading to discoloration. | Work up the reaction mixture promptly and store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Typical Reagents & Conditions | Reported Yield (%) |
| Nitration (with protection) | o-Toluidine | 2-Methyl-5-nitroaniline | 1. Acetic anhydride2. HNO₃, H₂SO₄, 0-10 °C3. Acidic hydrolysis[1] | 70-85 |
| Iodination | 2-Methyl-5-nitroaniline | 4-Iodo-2-methyl-5-nitroaniline | ICl, Acetic Acid[6] | 60-75 |
| Leimgruber-Batcho Synthesis | 4-Iodo-2-methyl-5-nitroaniline | This compound | 1. DMF-DMA, Pyrrolidine, Heat2. Fe, Acetic Acid, Heat[3] | 50-70 |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific conditions used.
Experimental Protocols
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide
-
In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain N-(2-methylphenyl)acetamide.
-
Cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the N-(2-methylphenyl)acetamide to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated N-(2-methyl-5-nitrophenyl)acetamide by filtration, wash thoroughly with water, and dry.
Protocol 2: Synthesis of 2-Methyl-5-nitroaniline
-
Reflux the N-(2-methyl-5-nitrophenyl)acetamide from Protocol 1 with aqueous sulfuric acid until TLC analysis indicates complete hydrolysis.
-
Cool the solution and carefully neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-methyl-5-nitroaniline.
Protocol 3: Synthesis of 4-Iodo-2-methyl-5-nitroaniline
-
Dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution at room temperature.
-
Heat the mixture gently (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into water.
-
Add a solution of sodium bisulfite to quench any excess iodine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of this compound (Leimgruber-Batcho Synthesis)
-
Enamine Formation:
-
In a round-bottom flask, dissolve 4-iodo-2-methyl-5-nitroaniline in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.[2]
-
Heat the reaction mixture to 110-120 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and use the crude enamine solution directly in the next step.
-
-
Reductive Cyclization:
-
Dilute the crude enamine solution with a mixture of ethanol and acetic acid.
-
Add iron powder in portions with vigorous stirring.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-3 hours, or until the enamine is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.
-
Purify the product by flash column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., hexanes/ethyl acetate with 0.5% Et₃N).[4]
-
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting decision tree for key synthesis steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of 6-Iodo-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-1H-indol-4-amine. The following information addresses common side products and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: A common and efficient method for the synthesis of substituted 4-aminoindoles is the Leimgruber-Batcho indole synthesis.[1][2][3] For this compound, this would likely commence with a substituted o-nitrotoluene, such as 5-iodo-2-methyl-1,3-dinitrobenzene. The synthesis involves two key steps: the formation of an enamine and a subsequent reductive cyclization.
Q2: I am observing multiple spots on my TLC plate after the reduction step. What could these be?
A2: Multiple spots on your TLC plate following the reductive cyclization in a Leimgruber-Batcho synthesis can indicate the presence of several side products. Common possibilities include starting materials, intermediates from incomplete reactions, or byproducts from undesired reaction pathways. For the synthesis of this compound from a dinitro precursor, these could be:
-
Unreacted Enamine: The starting enamine may not have been fully consumed.
-
6-Iodo-4-nitro-1H-indole: Incomplete reduction of the dinitro intermediate can lead to the formation of the mono-nitro indole.
-
Hydroxylamine or Nitroso Intermediates: Partial reduction of the nitro groups can result in the formation of hydroxylamine or nitroso species, which may be stable enough to be observed on TLC.
Q3: My final product is difficult to purify, and I suspect an isomeric impurity. What could it be?
A3: If the synthesis involves the iodination of a pre-formed 4-aminoindole nucleus, a common side product is the 3,6-diiodo-1H-indol-4-amine. The C3 position of the indole ring is highly susceptible to electrophilic substitution, and direct iodination can often lead to substitution at this position. Careful control of the reaction conditions is necessary to achieve regioselective iodination at the C6 position.
Q4: What are the best practices for minimizing side product formation during the reductive cyclization?
A4: The choice of reducing agent and reaction conditions is critical for a clean reductive cyclization. To minimize side products:
-
Ensure Complete Reduction: Use a sufficient excess of a potent reducing agent. Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as reducing agents like tin(II) chloride (SnCl₂) or iron in acetic acid.[2]
-
Control Reaction Temperature: Maintain the recommended temperature for the specific reducing agent to avoid over-reduction or side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the desired amine product.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of the desired this compound | Incomplete enamine formation from the starting toluene derivative. | Ensure the use of a suitable base and adequate reaction time and temperature for the condensation step. |
| Inefficient reductive cyclization. | Optimize the choice and amount of reducing agent. Consider switching to a different reducing system (e.g., from SnCl₂ to catalytic hydrogenation). | |
| Product loss during workup and purification. | Use appropriate extraction solvents and consider a thorough purification method like column chromatography. | |
| Presence of a dark, tarry substance in the crude product | Decomposition of intermediates or the final product. | Ensure the reaction is carried out under an inert atmosphere and at the appropriate temperature. Purify the product promptly after the reaction is complete. |
| A persistent impurity with a similar Rf to the product on TLC | Isomeric side product, such as 3,6-diiodo-1H-indol-4-amine. | Optimize the iodination step to favor C6 substitution. If the impurity is already formed, a careful chromatographic separation may be required, potentially using a different solvent system or stationary phase. |
| Incompletely reduced nitro-indole intermediate. | Increase the amount of reducing agent or the reaction time for the reductive cyclization step. |
Summary of Potential Side Products
| Side Product | Plausible Origin | Typical Method of Identification | Notes |
| 6-Iodo-4-nitro-1H-indole | Incomplete reduction of a dinitro precursor in the Leimgruber-Batcho synthesis. | LC-MS, ¹H NMR | Will have a different mass and distinct aromatic proton signals compared to the desired product. |
| 3,6-Diiodo-1H-indol-4-amine | Non-regioselective iodination of a 4-aminoindole precursor. | LC-MS, ¹H NMR | The mass will correspond to the di-iodinated product. The ¹H NMR will likely show the absence of the C3 proton signal. |
| Unreacted Enamine Intermediate | Incomplete reductive cyclization. | TLC, ¹H NMR | Will have a characteristic olefinic proton signal in the ¹H NMR spectrum. |
| De-iodinated Product (1H-indol-4-amine) | Reductive removal of the iodine atom during the reduction step. | LC-MS | The mass will be lower than the desired product, corresponding to the loss of an iodine atom. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the Leimgruber-Batcho synthesis of this compound and a logical approach to troubleshooting the formation of side products.
Caption: A generalized experimental workflow for the synthesis of this compound via the Leimgruber-Batcho method.
Caption: A troubleshooting flowchart for identifying and addressing common side products in the synthesis of this compound.
References
Troubleshooting purification of 6-Iodo-1H-indol-4-amine by chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of 6-Iodo-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is streaking or "tailing" badly on my silica gel TLC plate and column. What is the cause and how can I fix it?
A1: Tailing is a common issue when purifying amines on standard silica gel. The basic amine group on your indole interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to poor elution and a streaked appearance.
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane).[1][2] This competing base will interact with the acidic sites, allowing your compound to elute symmetrically.
Q2: I'm not getting good separation between my product and an impurity. My spots are too close on the TLC. What should I do?
Troubleshooting Steps:
-
Adjust Polarity: If your Rf is too high (>0.5), decrease the polarity of your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). If the Rf is too low (<0.2), increase the polarity (increase the ethyl acetate).
-
Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the issue may require a different stationary phase. Amine-functionalized silica columns provide a basic surface that can improve the purification of amines and offer different selectivity compared to standard silica.[1][2][4]
Q3: How can I visualize the spots of this compound on my TLC plate? It's not brightly colored.
A3: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. Visualization can be achieved through several methods:
-
UV Light: Under a UV lamp (254 nm), your compound should appear as a dark spot on a fluorescent TLC plate (e.g., F254 plates). This is a non-destructive method.
-
Chemical Stains:
-
Ceric Ammonium Molybdate (CAM) or Potassium Permanganate (KMnO₄) Stains: These are strong oxidizing stains that will react with most organic compounds, appearing as colored spots on a stained background.
Q4: I have very low recovery of my product after column chromatography. Where could it have gone?
A4: Low recovery can stem from several issues:
-
Irreversible Adsorption: As mentioned in Q1, strong interaction with the silica gel can lead to your compound getting permanently stuck on the column. Using a mobile phase modifier like triethylamine is crucial to prevent this.[1]
-
Compound Instability: Indoles can be sensitive and may degrade on acidic silica gel. If you suspect degradation, running the column faster (flash chromatography) or using a deactivated or different stationary phase (like alumina or amine-functionalized silica) can help.[4]
-
Improper Fraction Collection: Your compound may have eluted earlier or later than expected. Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC.
-
Co-elution: The product may have eluted with an impurity, making the combined fractions appear impure and leading to discarding what seems to be a mixed cut. Re-evaluating your TLC analysis is important.
Q5: What are the likely impurities I should be trying to separate from this compound?
A5: Impurities will largely depend on the synthetic route used. Common impurities in related indole syntheses can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a nitrated precursor or a different iodo-indole isomer.
-
Dehalogenated Product: The iodine atom could be reductively removed under certain conditions, leading to the formation of 1H-indol-4-amine.
-
Isomeric Byproducts: Side reactions during the formation of the indole ring or subsequent functionalization can lead to isomers.
-
Oxidation Products: Indoles can be susceptible to oxidation, especially if exposed to air and light for extended periods.
Data Presentation: Chromatographic Conditions
The following table summarizes typical starting conditions for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.
| Parameter | Normal Phase Chromatography | Amine-Functionalized Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | Amine-Functionalized Silica | C18 Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate with 0.5-2% Triethylamine | Hexane/Ethyl Acetate | Water/Acetonitrile with 0.1% Triethylamine or Ammonium Hydroxide |
| Gradient | Start with 10-20% Ethyl Acetate, gradually increase polarity | Start with 5-10% Ethyl Acetate, gradually increase polarity | Start with 10-20% Acetonitrile, gradually increase organic phase |
| Target Product Rf (TLC) | ~0.3 in 30-40% Ethyl Acetate/Hexane (+TEA) | Typically higher Rf than on silica for the same eluent | N/A (retention time is key) |
| Primary Use Case | General purpose, good for moderately polar compounds. | Excellent for basic amines, prevents tailing without mobile phase additives.[2][4] | Best for polar compounds or when normal phase fails to give separation.[1] |
Experimental Protocols
Standard Protocol for Purification by Silica Gel Flash Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate (F254).
-
Adjust the ratio of ethyl acetate to hexane until the desired product spot has an Rf value of approximately 0.2-0.4.
-
Visualize the plate under UV light (254 nm) and circle the spots.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent until a free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in amine purification.
References
Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling with 6-Iodo-1H-indol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 6-Iodo-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling with this substrate are the choice of palladium catalyst and ligand, the base, and the solvent system. The presence of the primary amine and the indole N-H can lead to catalyst inhibition, making the selection of appropriate conditions paramount.[1]
Q2: Is it necessary to protect the primary amine or the indole N-H group on this compound before performing the Suzuki coupling?
A2: While compounds with labile protons, such as primary amines, can sometimes be challenging substrates, Suzuki coupling reactions can often be successful without the need for protection/deprotection steps.[2] However, if catalyst inhibition is observed, N-protection might be a viable strategy. For N-unprotected heterocycles, using bulky, electron-rich phosphine ligands can often overcome this issue.[1]
Q3: What are the most common side reactions observed in the Suzuki coupling of iodo-indoles, and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous solvents (if water is not required for the base), lowering the reaction temperature, and monitoring the reaction to stop it upon completion.[3]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the iodo-indole. This can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using bulky phosphine ligands.[4]
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can be mitigated by careful selection of the base and using aprotic solvents.[4]
-
Formation of Palladium Black: Precipitation of inactive palladium. This may indicate catalyst degradation and can be addressed by using fresh catalyst or more stable pre-catalysts.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion | Catalyst Inactivity: The palladium catalyst may be degraded or inhibited by the amine group.[1][5] | Screen Catalysts and Ligands: Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands like SPhos or XPhos, which are effective for N-H containing substrates.[1][5] PdCl₂(dppf) is also a common choice for heteroaryl couplings.[7] |
| Insufficiently Strong or Insoluble Base: The base is crucial for the transmetalation step.[5] | Screen Bases: If using weaker bases like Na₂CO₃, consider switching to stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for substrates with N-H groups.[1][5] | |
| Inappropriate Solvent: The solvent affects the solubility of reagents and reaction kinetics.[5] | Screen Solvents: Common solvents include 1,4-dioxane, DMF, and toluene. A co-solvent of water is often necessary for inorganic bases to be effective.[5][8] | |
| Low Reaction Temperature: The reaction may require more thermal energy. | Increase Temperature: Consider increasing the temperature to 100-120 °C. Microwave irradiation can also significantly accelerate the reaction.[5][9] | |
| Significant Formation of Byproducts (Homocoupling, Dehalogenation) | Presence of Oxygen: Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the boronic acid.[1][4] | Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][3] |
| Slow Transmetalation: A slow transmetalation step can favor side reactions. | Optimize Ligand and Base: Use ligands that accelerate transmetalation. Switching to a stronger base can also improve the rate of this step.[3] | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity of starting materials, catalyst, and base is critical.[4] | Use High-Purity Reagents: Ensure the this compound, boronic acid, catalyst, and base are of high purity. Use freshly opened catalyst or store it under an inert atmosphere.[5] |
| Inconsistent Water Content: For anhydrous reactions, trace water can affect the outcome. For aqueous conditions, the amount of water can be critical. | Control Water Content: Use anhydrous solvents when required. For aqueous systems, maintain a consistent solvent ratio. |
Data on Reaction Conditions
The following tables summarize quantitative data from studies on analogous Suzuki coupling reactions, which can serve as a starting point for the optimization of this compound coupling.
Table 1: Effect of Different Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | Moderate | Amino-substituted heteroaryl halide[2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High | 3-Chloroindazole[9] |
| PdCl₂(dppf) (5) | - | K₂CO₃ | DME | - | Good | 5-Bromoindazoles[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | - | - | RT | - | General for aryl halides[10] |
| Pd(OAc)₂ | PCy₃ | - | - | RT | - | General for aryl triflates[10] |
Table 2: Effect of Different Bases
| Base (equiv.) | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Na₂CO₃ (2) | Pd/NiFe₂O₄ | DMF/H₂O | - | High | Aryl halides[11] |
| K₂CO₃ (3) | - | o-xylene | 110 | - | Aryl halides[12] |
| K₃PO₄ (2) | PdCl₂(SPhos)₂ | Dioxane/H₂O | 100 | High | 3-Chloroindazole[9] |
| Cs₂CO₃ (3) | - | o-xylene | 110 | - | Aryl halides[12] |
| Ba(OH)₂ | Pd(PPh₃)₄ | DME/H₂O | 80 | 99 | Iodobenzene with mesitylboronic acid[13] |
| NaOH | Pd(PPh₃)₄ | DME/H₂O | 80 | 95 | Iodobenzene with mesitylboronic acid[13] |
Table 3: Effect of Different Solvents
| Solvent | Catalyst | Base | Temp (°C) | Yield (%) | Reference Substrate |
| Dioxane/H₂O | PdCl₂(SPhos)₂ | K₃PO₄ | 100 | High | 3-Chloroindazole[9] |
| n-Butanol | Pd(OAc)₂/Ligand 1 | - | - | Good | Heteroaryl bromides[14] |
| DMF/H₂O | Pd/NiFe₂O₄ | Na₂CO₃ | - | High | Aryl halides[11] |
| Methanol | - | K₃PO₄·3H₂O | - | 78.9 | Bromobenzene[8] |
| Dioxane | - | K₃PO₄·3H₂O | - | 0 | Bromobenzene[8] |
Detailed Experimental Protocol (General Starting Point)
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[3]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product using appropriate analytical techniques (NMR, HRMS, etc.).
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing degradation of 6-Iodo-1H-indol-4-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of 6-Iodo-1H-indol-4-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has changed color from off-white/light tan to a darker brown/purple hue. What could be the cause?
A1: Color change in this compound is a common indicator of degradation. This is often due to oxidation of the indole ring or the aromatic amine. The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of colored polymeric or oxidized species.[1][2] Aromatic amines are also prone to oxidation, which can result in the formation of colored impurities.[3][4] Exposure to air (oxygen), light, and elevated temperatures can accelerate these degradation processes.
Q2: I've observed new, unexpected peaks in the HPLC or LC-MS analysis of my stored this compound. What are these impurities likely to be?
A2: The appearance of new peaks suggests chemical degradation. Based on the known reactivity of indole and aromatic amine moieties, potential degradation products could include:
-
Oxidized derivatives: Oxidation at the C2 and C3 positions of the indole ring can form oxindole and 3-hydroxy-indolenine derivatives.[5][6][7]
-
Dimeric compounds: Oxidative coupling of indole molecules can lead to the formation of dimers or oligomers, which would appear as higher molecular weight impurities.[6]
-
Deiodination products: While less common under typical storage conditions, light exposure could potentially lead to the cleavage of the carbon-iodine bond, resulting in the formation of 1H-indol-4-amine.
-
Amine oxidation products: The primary aromatic amine group can be oxidized, leading to various products including nitroso or nitro compounds, although this is more likely to occur under specific reaction conditions rather than storage.[4]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to oxygen, light, and heat. The recommended storage conditions are summarized in the table below.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration of Solid Material | Oxidation due to exposure to air and/or light. | 1. Store the compound in an amber vial under an inert atmosphere (argon or nitrogen).2. Store at the recommended low temperature.3. If possible, re-purify a small amount by a suitable method (e.g., recrystallization or column chromatography) if the purity is critical for your experiment. |
| Appearance of Impurities in Solution | Degradation in solution, potentially accelerated by the solvent, light, or temperature. | 1. Prepare solutions fresh before use.2. If solutions must be stored, keep them at low temperatures and protected from light.3. Use de-gassed solvents to minimize dissolved oxygen. |
| Inconsistent Experimental Results | Use of a degraded sample with lower purity. | 1. Check the purity of your this compound sample by HPLC or LC-MS before use.2. Compare the purity of a new batch with the older, stored batch.3. If degradation is confirmed, use a fresh, high-purity sample for your experiments. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen.[8][9] |
| Light | Protect from light (use amber vials) | Prevents light-induced degradation, which can affect both the indole ring and the iodo-substituent. |
| Form | Solid | Store as a solid whenever possible, as degradation is often faster in solution. |
| Handling | Handle quickly in a controlled atmosphere (glove box) when weighing and preparing solutions. | Minimizes exposure to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method for researchers to assess the stability of their compound under their specific laboratory conditions.
-
Initial Analysis:
-
Dissolve a small, accurately weighed sample of fresh this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Immediately analyze the sample by a validated HPLC or LC-MS method to determine its initial purity and retention time. This will serve as the baseline (T=0).
-
-
Storage Conditions:
-
Dispense accurately weighed aliquots of the solid compound into several amber vials.
-
Expose these vials to different conditions you wish to test (e.g., room temperature on the benchtop, refrigerated at 4°C, frozen at -20°C, under nitrogen).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), take one vial from each storage condition.
-
Dissolve the sample in the same solvent and analyze it using the same HPLC or LC-MS method as the initial analysis.
-
-
Data Evaluation:
-
Compare the chromatograms from each time point to the T=0 baseline.
-
Calculate the percentage of the parent compound remaining and identify the relative area of any new impurity peaks. This will provide a quantitative measure of degradation under different storage conditions.
-
Mandatory Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Identification and removal of impurities in 6-Iodo-1H-indol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 6-Iodo-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can originate from various stages including synthesis, handling, and storage. They are typically classified as:
-
Organic Impurities: These can be starting materials, intermediates from the synthesis, by-products from side reactions, or degradation products.[1] Common examples for iodo-indoles include de-iodinated analogs (e.g., 1H-indol-4-amine), positional isomers, and oxidation products.[2][3] Indoles, in general, can be sensitive and may appear to have a pinkish hue due to oxidation or polymerization.[3]
-
Inorganic Impurities: These may include residual catalysts (e.g., palladium, copper), salts, or heavy metals from manufacturing equipment.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]
Q2: Which analytical techniques are most effective for identifying impurities in my sample?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase method coupled with a UV or Diode Array Detector (DAD) is highly effective for indole derivatives.[5] For definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile organic impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities, especially when they can be isolated.[6]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring reaction progress and for preliminary purity checks.[4] It can help visualize the number of components in your sample.[4]
Q3: My this compound sample has a pink or brownish color. Is it impure?
A3: Pure indole compounds are typically white to off-white. A pinkish or brownish color often indicates the presence of oxidation products or polymerized material, which are common impurities for indoles.[3] While slight coloration may not significantly impact every application, it is a sign of impurity and further purification may be necessary for high-purity requirements.
Q4: How can I remove impurities from my crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities. Due to the basic nature of the 4-amino group, special considerations are needed to prevent streaking and poor recovery on standard silica gel.[7][8]
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. The key is to find a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[9]
-
Preparative HPLC: For separating very similar impurities or for achieving very high purity, preparative HPLC is the method of choice, although it is typically more expensive and time-consuming for large quantities.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| An unexpected peak appears in the HPLC chromatogram. | 1. Sample degradation. 2. Contamination from solvent or glassware. 3. An impurity from the synthesis (e.g., starting material, byproduct).[10] | 1. Re-analyze a freshly prepared sample. Store the compound under an inert atmosphere (N₂ or Ar) and protect it from light. 2. Run a blank injection with just the mobile phase/solvent to check for system contamination.[5] 3. Use LC-MS to get mass information on the impurity peak to help identify its structure. |
| Severe peak tailing or streaking during column chromatography. | The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface. | 1. Add a basic modifier like triethylamine (TEA) or ammonia (0.5-2%) to your eluent.[11] 2. Use a deactivated stationary phase such as amine-functionalized silica or alumina.[8] |
| Low yield after column chromatography. | 1. The compound is irreversibly binding to the silica gel. 2. The chosen mobile phase is not polar enough to elute the compound. | 1. Use a deactivated stationary phase or add a basic modifier to the eluent.[7][8] 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). Monitor fractions carefully with TLC. |
| The compound does not crystallize during recrystallization. | 1. Too much solvent was used. 2. The solution cooled too quickly, leading to oiling out. 3. The sample is highly impure. | 1. Evaporate some of the solvent and attempt cooling again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] Scratch the inside of the flask with a glass rod to induce crystallization. 3. Purify the sample first by column chromatography to remove the bulk of impurities. |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound.
Instrumentation & Parameters:
| Parameter | Typical Value |
| HPLC System | Standard system with UV/DAD detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min[12] |
| Detection Wavelength | 254 nm (or scan for optimal wavelength)[12] |
| Injection Volume | 10 µL[12] |
| Column Temperature | 25-30 °C |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (or a compatible solvent like methanol) to a final concentration of approximately 0.1 mg/mL.[13]
-
Injection: Inject the sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity.[12]
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a method for purifying this compound using a silica gel column with a basic modifier.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Crude this compound
Procedure:
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of 0.2-0.4.[11] A good starting point is DCM with a small percentage of MeOH (e.g., 98:2 DCM:MeOH). Add 1% TEA to this mixture to prevent streaking.[11]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 99:1 DCM:MeOH + 1% TEA) through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or just DCM) and load it carefully onto the top of the silica bed.[11]
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of MeOH) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for purifying solids. The ideal solvent must be determined experimentally.
Procedure:
-
Solvent Selection: Test the solubility of your crude sample in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9] Solvent mixtures (e.g., ethyl acetate/hexane) are also very effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if needed.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[9]
Visualized Workflows
Caption: Workflow for the identification and structural elucidation of impurities.
Caption: Decision workflow for selecting an appropriate purification method.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of 6-Iodo-1H-indol-4-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the regioselective functionalization of 6-Iodo-1H-indol-4-amine. This highly functionalized indole presents unique challenges due to the interplay of its reactive sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The main challenges arise from the molecule's multiple reactive sites:
-
C6-Iodo Group: An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1]
-
4-Amino Group: A strong electron-donating group that activates the benzene ring, primarily directing electrophilic and some metal-catalyzed C-H functionalizations to the C5 and C7 positions.[2][3]
-
Indole N-H and Amino N-H₂: Both are nucleophilic and can participate in side reactions or inhibit catalysts, often necessitating the use of protecting groups.[4][5]
-
Pyrrole Ring (C2, C3): The indole C3 position is inherently electron-rich and susceptible to electrophilic attack, which can compete with desired reactions on the benzene ring.[6]
Q2: Is it necessary to use protecting groups for the indole N-H and the 4-amino group?
A2: While some cross-coupling reactions may proceed without protection, it is generally recommended.[5] Protecting groups prevent side reactions such as N-arylation, catalyst inhibition, and undesired C-H functionalizations.[4][7] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.[8][9] Common protecting groups for amines and indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[7][10]
Q3: How does the 4-amino group affect C-H functionalization on the benzene ring?
A3: The 4-amino group is a powerful directing group. Its para-directing ability strongly activates the C7 position for functionalization.[2][3] This makes selective functionalization at C5 or C7 a significant challenge, often requiring carefully chosen directing groups or catalyst systems to override the inherent reactivity.[11][12]
Q4: Which cross-coupling reactions are most effective for modifying the C6-Iodo position?
A4: The C6-Iodo bond is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[13][14]
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids.[15]
-
Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[14][16]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[17][18]
Visualizations: Workflows and Chemical Logic
Caption: Key reactive sites on this compound and their associated transformations.
Caption: Troubleshooting flowchart for optimizing a low-yield functionalization reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling at C6
Question: My Suzuki-Miyaura coupling reaction is showing very low conversion of the this compound starting material. What are the common causes and how can I fix it?
Answer: Low conversion is a frequent issue that can be traced to several factors. Systematically evaluating your setup is key.
-
Potential Cause 1: Catalyst Deactivation/Inhibition.
-
Solution: The unprotected N-H groups of the indole and the 4-amino function can coordinate to the palladium center, inhibiting catalysis.[5] Consider protecting one or both nitrogen atoms with groups like Boc or Ts. Ensure you are using thoroughly degassed solvents and an inert atmosphere (nitrogen or argon), as oxygen can deactivate Pd(0) catalysts.[19]
-
-
Potential Cause 2: Poor Reagent Quality.
-
Solution: Boronic acids can degrade upon storage; verify their purity and consider using freshly opened or purified material. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity. Solvents must be dry and free of impurities.[19]
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Solution: The temperature may be too low for the oxidative addition step to occur efficiently. Try incrementally increasing the reaction temperature. Conversely, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[19]
-
Issue 2: Poor Regioselectivity and Formation of Side Products
Question: I am attempting a C-H functionalization to target the C7 position, but I am getting a mixture of C5 and C7 isomers, along with some N-arylated product. How can I improve selectivity?
Answer: Achieving high regioselectivity with this substrate is challenging due to the multiple activated sites.
-
Potential Cause 1: Competing Nucleophilic Sites.
-
Solution: The formation of N-arylated products is a classic side reaction in Buchwald-Hartwig aminations and other cross-couplings.[20] Protecting the indole N-H is the most effective solution. An electron-withdrawing protecting group (e.g., tosyl) can also decrease the nucleophilicity of the indole ring system, potentially reducing other side reactions.[7]
-
-
Potential Cause 2: Inherent Electronic Effects.
-
Solution: The 4-amino group electronically activates both the C5 and C7 positions. To favor C7 functionalization, you may need a directing group strategy. Literature on 4-aminoindoles shows that certain groups installed on the amino nitrogen can direct metallation specifically to the C5 or C7 position.[3] Alternatively, steric hindrance can be exploited. A bulkier protecting group on the 4-amino group might favor reaction at the less hindered C7 position.
-
-
Potential Cause 3: Incorrect Catalyst/Ligand Combination.
-
Solution: The choice of ligand is critical for both reactivity and selectivity in C-H activation and cross-coupling reactions.[21] For Buchwald-Hartwig aminations, sterically hindered phosphine ligands often improve results.[14] For C-H functionalization, the catalyst and directing group must work in concert. A thorough literature search for analogous systems is recommended.[11][12]
-
Quantitative Data: Starting Points for Reaction Optimization
The following tables provide general starting conditions for common cross-coupling reactions at the C6-position of iodo-indoles. These should be considered as starting points and will likely require optimization for this compound.
Table 1: Suggested Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Condition | Molar Equiv. / Mol % | Notes |
|---|---|---|---|
| Iodo-indole | Substrate | 1.0 | Protection of N-H groups is recommended. |
| Boronic Acid | Coupling Partner | 1.2 - 1.5 | Use of boronate esters can improve stability. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 5 mol% | Pd(PPh₃)₄ is a common starting choice.[5] |
| Base | Na₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | An aqueous solution of the base is often used.[15] |
| Solvent | Dioxane/H₂O or DMF | - | A 4:1 mixture of organic solvent to aqueous base is typical.[15] |
| Temperature | 80 - 120 °C | - | Microwave irradiation can shorten reaction times.[5][22] |
Table 2: Suggested Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Condition | Molar Equiv. / Mol % | Notes |
|---|---|---|---|
| Iodo-indole | Substrate | 1.0 | N-H protection is highly recommended.[5] |
| Amine | Coupling Partner | 1.1 - 1.5 | Scope can vary; primary and secondary amines are common. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 4 mol% | Requires a phosphine ligand. |
| Ligand | Xantphos or P(t-Bu)₃ | 2 - 8 mol% | Ligand choice is critical for success.[1] |
| Base | NaOt-Bu or Cs₂CO₃ | 1.5 - 2.5 | NaOt-Bu is a strong, common base for this reaction.[1] |
| Solvent | Toluene or Dioxane | - | Anhydrous conditions are essential. |
| Temperature | 80 - 110 °C | - | Reaction progress should be monitored carefully. |
Table 3: Suggested Conditions for Sonogashira Coupling
| Component | Reagent/Condition | Molar Equiv. / Mol % | Notes |
|---|---|---|---|
| Iodo-indole | Substrate | 1.0 | N-H protection is often necessary.[5] |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 | - |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol% | A standard catalyst for this reaction.[23] |
| Cu Co-catalyst | CuI | 1 - 5 mol% | Essential for the copper cycle of the mechanism.[17] |
| Base | Et₃N or DiPEA | - | Often used as the solvent or co-solvent.[23] |
| Solvent | DMF or THF/Et₃N | - | Must be thoroughly degassed. |
| Temperature | 25 - 80 °C | - | Reactions can often be run at or near room temperature.[23] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected this compound Derivative
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.[15]
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the N-protected this compound derivative (1.0 equiv.), the aryl/vinyl boronic acid (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[15]
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[24]
Protocol 2: General Procedure for N-H and Amino Group Protection with Boc Anhydride
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (2.2-2.5 equiv. to protect both N-H groups) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the N,N'-di-Boc protected product.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
Alternative synthetic routes to overcome low yields of 6-Iodo-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other experimental challenges encountered during the synthesis of 6-Iodo-1H-indol-4-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on two plausible synthetic strategies: Strategy A: Functionalization of a Pre-formed Indole Ring and Strategy B: Indole Ring Formation from a Substituted Benzene Precursor .
Strategy A: Functionalization of 4-Nitro-1H-indole
This approach involves the iodination of commercially available 4-nitro-1H-indole, followed by the reduction of the nitro group.
Question: My iodination of 4-nitro-1H-indole results in a low yield of the desired 6-iodo product, with significant formation of other isomers or decomposition. How can I improve this step?
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Incorrect Iodinating Agent | The choice of iodinating agent is crucial for regioselectivity. N-Iodosuccinimide (NIS) is a common and often mild iodinating agent. For enhanced reactivity and potentially altered selectivity, consider using NIS in combination with a silver salt like silver acetate or silver triflimide.[1] |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly influence the reaction outcome. Start with mild conditions (e.g., room temperature in a polar aprotic solvent like DMF or acetonitrile). If the reaction is sluggish, gentle heating may be required. However, be cautious as higher temperatures can lead to decomposition. |
| Formation of Multiple Isomers | The indole ring is susceptible to electrophilic attack at multiple positions, most commonly C3. The presence of the electron-withdrawing nitro group at C4 deactivates the pyrrole ring, but iodination at other positions on the benzene ring can still occur. To enhance C6 selectivity, consider using a directing group at the N1 position. A removable protecting group, such as a Boc or tosyl group, can influence the electronic distribution and steric environment, potentially favoring iodination at the C6 position. |
| Decomposition of Starting Material or Product | Indoles, especially nitroindoles, can be sensitive to strongly acidic or oxidative conditions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. If using a Lewis acid co-catalyst, choose a mild one. |
Question: During the reduction of the nitro group to an amine, I am observing either incomplete reaction or loss of the iodine substituent. What are the best conditions for this selective reduction?
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Harsh Reducing Agent | Catalytic hydrogenation with palladium on carbon (Pd/C) can lead to dehalogenation, especially with iodo-substituted arenes.[2] |
| Suboptimal Reaction Conditions | High temperatures or prolonged reaction times can increase the likelihood of dehalogenation. |
| Incomplete Reaction | The chosen reducing agent may not be potent enough for complete conversion under the applied conditions. |
Recommended Selective Reduction Methods:
| Reagent | Conditions | Advantages | Potential Issues |
| Tin(II) Chloride (SnCl₂) | Typically used in an acidic solvent like ethanol or ethyl acetate with HCl.[3] | Generally chemoselective for the nitro group over halogens.[4] | Can sometimes lead to the formation of tin-based impurities that are difficult to remove. Chlorination of the indole ring has been observed in some cases with anhydrous SnCl₂ in alcohol.[3] |
| Iron Powder (Fe) | Used in the presence of an acid like acetic acid or ammonium chloride in a protic solvent. | An economical and effective method that is generally selective for the nitro group. | The reaction can be heterogeneous and require vigorous stirring. Work-up can be cumbersome due to iron salts. |
| Sodium Dithionite (Na₂S₂O₄) | Typically used in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst. | Mild conditions and generally good selectivity. | May require optimization of the reaction conditions for each specific substrate. |
Strategy B: Batcho-Leimgruber Indole Synthesis
This strategy involves the construction of the indole ring from a suitably substituted o-nitrotoluene derivative. A potential starting material would be 5-iodo-2-methyl-1,3-dinitrobenzene.
Question: The initial condensation reaction between my substituted o-nitrotoluene and dimethylformamide dimethyl acetal (DMF-DMA) is giving a low yield of the enamine intermediate. What could be the problem?
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Low Acidity of the Methyl Group | The acidity of the methyl group is crucial for the initial deprotonation. The presence of two nitro groups should enhance the acidity. However, steric hindrance from the iodo group might play a role. |
| Suboptimal Reaction Temperature | The reaction typically requires heating. |
| Impure Starting Materials | Impurities in the o-nitrotoluene derivative or DMF-DMA can interfere with the reaction. |
Question: The final reductive cyclization of the enamine to the indole is proceeding with low yield, or I am isolating unexpected byproducts. How can I optimize this step?
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Incomplete Reduction of Both Nitro Groups | For the formation of the 4-aminoindole, both nitro groups in the proposed starting material need to be reduced. |
| Formation of Side Products | Incomplete cyclization can lead to the isolation of the diamine intermediate. Polymerization can also be an issue under harsh acidic conditions. |
| Dehalogenation | As with Strategy A, catalytic hydrogenation with Pd/C carries the risk of removing the iodine atom. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for overall low yields in the synthesis of substituted indoles like this compound?
A1: Low yields in multi-step indole syntheses can stem from a variety of factors. Common culprits include incomplete reactions, the formation of difficult-to-separate side products, product decomposition under the reaction conditions, and mechanical losses during work-up and purification. For this specific target, challenges in achieving regioselective iodination and the chemoselective reduction of the nitro group without dehalogenation are primary concerns.
Q2: Are there any alternative methods for introducing the amino group at the C4 position?
A2: Yes, modern cross-coupling reactions offer alternatives to the classical approach of reducing a nitro group. If a suitable precursor like 4-bromo-6-iodo-1H-indole could be synthesized, a Buchwald-Hartwig amination could be employed to introduce the amino group. This palladium-catalyzed reaction couples an aryl halide with an amine source, such as ammonia or a protected amine equivalent. However, the synthesis of the dibromo-iodo-indole precursor would present its own challenges.
Q3: Can I introduce the iodine at a later stage in the synthesis?
A3: Introducing the iodine at a later stage is a viable strategy. For instance, one could synthesize 4-amino-1H-indole and then attempt a regioselective iodination. However, the free amino group is a strong activating group and will direct electrophilic substitution, likely to the C3, C5, and C7 positions, making C6 iodination challenging without a suitable protecting/directing group strategy.
Q4: How can I monitor the progress of these reactions effectively?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of most of these reactions. Using a suitable solvent system, you can visualize the consumption of the starting material and the formation of the product. For more complex reaction mixtures or to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Data Presentation
The following table summarizes the key reaction parameters for the two proposed synthetic strategies. Please note that the yields are estimates based on related transformations and will require experimental optimization.
Table 1: Comparison of Proposed Synthetic Strategies for this compound
| Strategy | Step | Starting Material | Key Reagents | Typical Conditions | Anticipated Yield Range | Key Challenges |
| A | 1. Iodination | 4-Nitro-1H-indole | NIS, Silver Acetate | DMF, rt to 50 °C | 40-60% | Regioselectivity (C6 vs. other positions) |
| 2. Nitro Reduction | 6-Iodo-4-nitro-1H-indole | SnCl₂·2H₂O, HCl | Ethanol, reflux | 70-90% | Potential dehalogenation, purification from tin salts | |
| B | 1. Enamine Formation | 5-Iodo-2-methyl-1,3-dinitrobenzene | DMF-DMA, Pyrrolidine | DMF, 120-140 °C | 70-90% | Availability of starting material, reaction optimization |
| 2. Reductive Cyclization | (E)-1-(5-Iodo-2,4-dinitrophenyl)-N,N-dimethylethen-1-amine | TiCl₃ | Acetic acid/water, rt | 60-80% | Handling of TiCl₃, potential side reactions |
Experimental Protocols
Protocol 1: Iodination of 4-Nitro-1H-indole (Strategy A, Step 1 - Illustrative)
-
To a solution of 4-nitro-1H-indole (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add N-iodosuccinimide (1.1 eq).
-
Add silver acetate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 40-50 °C.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 6-iodo-4-nitro-1H-indole.
Protocol 2: Reduction of 6-Iodo-4-nitro-1H-indole (Strategy A, Step 2)
-
To a solution of 6-iodo-4-nitro-1H-indole (1.0 eq) in ethanol (0.1 M), add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Add concentrated hydrochloric acid dropwise and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Alternative Synthetic Pathways
Caption: Overview of alternative synthetic routes to the target molecule.
References
- 1. Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Managing poor solubility of 6-Iodo-1H-indol-4-amine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 6-Iodo-1H-indol-4-amine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
The poor solubility of this compound stems from its molecular structure. The indole ring is largely hydrophobic, and the iodine atom further increases its lipophilicity. While the amine group introduces some polarity, the overall nonpolar character of the molecule dominates, leading to limited solubility in many organic solvents.
Q2: I am struggling to dissolve this compound for my in vitro assay. What are my initial options?
When direct dissolution in your desired solvent fails, the first step is often to prepare a concentrated stock solution in a strong, water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] This stock solution can then be diluted into your final assay medium. However, it is crucial to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced artifacts in biological assays.[1]
Q3: Can adjusting the pH of the solvent system improve the solubility of this compound?
Yes, pH modification can be a very effective strategy.[1] this compound contains a basic amine group. Decreasing the pH of the solution with a suitable acid will protonate the amine, forming a more polar salt which is likely to have significantly higher solubility in polar organic solvents and aqueous solutions.
Q4: What are co-solvents and how can they help with solubility?
Co-solvents are water-miscible organic solvents that can be added to the primary solvent to increase its capacity to dissolve a poorly soluble compound.[2][3][4] For this compound, using a mixture of solvents can be beneficial. For example, adding ethanol or polyethylene glycol (PEG 400) to your primary solvent can enhance the solubility.[1]
Q5: What role can surfactants play in solubilizing this compound?
Surfactants form micelles that can encapsulate hydrophobic compounds like this compound, thereby increasing their apparent solubility in a given solvent.[1] Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are commonly used for this purpose.[1]
Troubleshooting Guide
Issue: Compound precipitates out of solution when diluting a DMSO stock into a less polar organic solvent or buffer.
This common issue occurs when the final concentration of the compound exceeds its thermodynamic solubility in the final solvent mixture.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Issue: The solid compound is difficult to wet and disperse in the solvent.
This can be due to the particle size and surface properties of the solid material.
Solubility Enhancement Strategies
| Strategy | Principle | Recommended Solvents/Reagents |
| Particle Size Reduction | Increases the surface area of the solid, which can increase the rate of dissolution.[2][5][6][7] | N/A (Physical method) |
| Co-solvency | Adding a water-miscible organic solvent to reduce the interfacial tension between the compound and the solvent.[3][4] | Ethanol, PEG 400, Propylene Glycol |
| pH Adjustment | Protonating the basic amine group to form a more soluble salt.[1] | Dilute acids (e.g., HCl, Acetic Acid) |
| Use of Surfactants | Encapsulation of the hydrophobic compound within micelles.[1] | Tween® 80, Polysorbate 80, Sodium Lauryl Sulphate |
| Solid Dispersion | Dispersing the compound in a highly soluble solid hydrophilic matrix.[5][6] | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the minimum required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent
-
Prepare the primary solvent system for your experiment.
-
To a separate container, prepare a co-solvent mixture by adding a known percentage of a co-solvent (e.g., 10% v/v ethanol) to your primary solvent.
-
Add the this compound stock solution dropwise to the co-solvent mixture while vortexing.
-
Observe for any signs of precipitation.
-
If the compound remains in solution, this co-solvent system can be used for your experiment.
Protocol 3: pH Adjustment for Improved Solubility
-
Prepare your desired solvent system.
-
Add a small amount of a dilute acid (e.g., 0.1 M HCl in an appropriate solvent) to the solvent system to lower the pH.
-
Monitor the pH of the solution.
-
Attempt to dissolve the this compound in the pH-adjusted solvent.
-
Alternatively, add the acidic solution directly to a suspension of the compound in the primary solvent until it dissolves.
-
Neutralize the solution with a dilute base if required for your specific application, being mindful that this may cause the compound to precipitate out again.
Logical Relationship for Solubility Strategy Selection
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. longdom.org [longdom.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Iodo-1H-indol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 6-Iodo-1H-indol-4-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My cross-coupling reaction with this compound is showing low or no conversion. What are the potential causes and how can I resolve this?
Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Due to the electron-rich nature of the indol-4-amine moiety, oxidative addition of the palladium catalyst to the C-I bond is generally facile. Therefore, other steps in the catalytic cycle may be problematic.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst is crucial for the reaction. Ensure its activity by using a fresh batch or one stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1] |
| Inappropriate Catalyst/Ligand | For electron-rich substrates, consider screening catalysts with bulky and electron-donating ligands like XPhos or SPhos, which can enhance catalytic activity.[2] For Heck reactions, phosphine-free catalyst systems or those with specific ligands might be more effective.[3] |
| Suboptimal Base | The choice of base is critical. If using common bases like K₂CO₃ or Na₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which can be more effective, especially with hindered substrates.[1] |
| Poor Reagent Quality | Ensure the quality of all reagents, including the coupling partner (e.g., boronic acid, alkene, alkyne) and solvents. Boronic acids, in particular, can degrade over time.[4] Solvents should be anhydrous and deoxygenated. |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature. For many cross-coupling reactions, temperatures between 80-120°C are common.[1] Microwave irradiation can also significantly accelerate the reaction.[4] |
| N-H Interference | The unprotected N-H of the indole can sometimes interfere with the catalytic cycle. While not always necessary, N-protection (e.g., with a Boc group) can prevent side reactions and improve yields, particularly in Sonogashira and Heck couplings.[4] |
Issue 2: Significant Formation of Side Products
Question: I am observing significant amounts of side products, such as homocoupling of my coupling partner or de-iodination of the this compound. How can I minimize these?
Answer: The formation of side products indicates competing reaction pathways. Optimizing the reaction conditions can favor the desired cross-coupling.
Possible Side Products and Minimization Strategies:
| Side Product | Minimization Strategy |
| Homocoupling of Boronic Acid (Suzuki) | This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture before adding the catalyst.[1] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also favor the cross-coupling reaction.[1][5] |
| Hydrodehalogenation (De-iodination) | This results in the formation of 1H-indol-4-amine. This can be minimized by using bulky, electron-rich phosphine ligands that promote the desired cross-coupling over the reduction pathway.[2] Ensuring anhydrous reaction conditions is also beneficial as water can be a proton source.[2] |
| Alkyne Dimerization (Sonogashira) | The presence of a copper co-catalyst can sometimes lead to the formation of alkyne dimers. Copper-free Sonogashira protocols can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: A good starting point for catalyst loading is typically in the range of 1-5 mol%. For initial screening, 2-3 mol% is often used. If the reaction is slow or incomplete, the loading can be incrementally increased.
Q2: How does the amine group at the 4-position affect the reaction?
A2: The amine group is electron-donating, which can influence the electronic properties of the indole ring. This can affect the reactivity of the C-I bond and potentially coordinate with the metal catalyst. The need for protection of the amine group should be evaluated on a case-by-case basis, but often the reaction can proceed without it.
Q3: Is it necessary to protect the indole N-H?
A3: While not always mandatory, protecting the indole N-H with groups like Boc or SEM is generally recommended for Sonogashira and Heck couplings to prevent potential side reactions and catalyst inhibition.[4] For Suzuki couplings, it may not be necessary with an optimized protocol.[5]
Q4: Can I use a copper-free Sonogashira coupling for this substrate?
A4: Yes, copper-free Sonogashira reactions are a viable option and can be advantageous in preventing the homocoupling of terminal alkynes. These reactions often require specific ligands to facilitate the catalytic cycle.
Q5: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
A5: To ensure reproducibility, it is crucial to use high-purity reagents and anhydrous, deoxygenated solvents. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[1] Careful control of stoichiometry, temperature, and reaction time is also essential.
Data Presentation
The following tables provide typical ranges for catalyst loading and general reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira reactions with iodo-indoles and related substrates. These should be considered as starting points for optimization.
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling
| Pd Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 80 - 100 |
| PdCl₂(dppf) | dppf | 1 - 3 | K₃PO₄, Na₂CO₃ | DMF, Toluene | 90 - 110 |
| Pd₂(dba)₃ | XPhos, SPhos | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100 - 120 |
Table 2: Typical Catalyst Loading for Heck Coupling
| Pd Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | 2 - 5 | Et₃N, DIPEA | DMF, Acetonitrile | 100 - 120 |
| Pd₂(dba)₃ | None or Ligand | 1 - 3 | Na₂CO₃, K₂CO₃ | DMF, NMP | 100 - 140 |
Table 3: Typical Catalyst Loading for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI (1-5 mol%) | PPh₃ | 1 - 5 | Et₃N, DIPEA | THF, DMF | 25 - 80 |
| Pd(PPh₃)₄ | CuI (1-5 mol%) | PPh₃ | 2 - 5 | Et₃N, Piperidine | Toluene, Dioxane | 50 - 100 |
| Pd(OAc)₂ | None (Copper-free) | SPhos, XPhos | 1 - 3 | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80 - 110 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound.
General Protocol for Suzuki-Miyaura Coupling
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon) three times. The degassed solvent (e.g., dioxane/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is heated to the desired temperature (e.g., 80-100°C) and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Heck Coupling
In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF) is added, followed by the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.5 equiv.). The reaction mixture is heated to the desired temperature (e.g., 100-120°C) and stirred for the required time. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[6][7]
General Protocol for Sonogashira Coupling
To a reaction flask containing this compound (1.0 equiv.), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a ligand if necessary. The flask is flushed with an inert gas. Anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.). The reaction is stirred at the appropriate temperature (e.g., room temperature to 80°C) until the starting material is consumed. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for cross-coupling reactions.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
Technical Support Center: Minimizing C3-Alkylation Side Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize C3-alkylation, a common side reaction in the functionalization of heterocyclic compounds like indoles and pyrroles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[1][2] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[2][3][4] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in solvents like DMF.[5][6]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[2][4] For instance, in one study, increasing the temperature to 80°C resulted in complete N-alkylation.[2]
-
Catalyst and Ligand System: The choice of catalyst and ligands can dramatically influence regioselectivity. For example, in copper hydride-catalyzed alkylations, the ligand DTBM-SEGPHOS has been shown to provide high N-selectivity, while Ph-BPE favors C3-alkylation.[1] Similarly, iron catalysts, which typically promote C3-alkylation, can be steered towards N-alkylation by starting with an indoline derivative followed by an oxidation step.[7][8]
-
Protecting Groups: If direct N-alkylation proves difficult, a strategy involving the use of a protecting group on the nitrogen can be employed. The protecting group can be removed after a different modification, or a "protecting group-free" approach might be sought with carefully optimized conditions.
Q2: My attempts to alkylate the C3 position are yielding a mixture of N- and C3-alkylated products. How can I enhance C3-selectivity?
A2: While C3 is often the more nucleophilic position, achieving exclusive C3-alkylation requires specific conditions:
-
Borrowing Hydrogen Catalysis: Transition metal catalysts, particularly those based on iron and ruthenium, are effective for C3-alkylation of indoles with alcohols via a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) mechanism.[7][9] These methods are atom-economical and utilize alcohols as green alkylating agents.[9]
-
Lewis Acid Catalysis: Lewis acids like B(C₆F₅)₃ can catalyze the direct C3-alkylation of indoles using amine-derived alkylating agents.[10][11] The Friedel-Crafts reaction, a classical method, also utilizes Lewis acids to achieve C3-alkylation with alkyl halides.[12]
-
Ligand-Controlled Regiodivergence: As mentioned previously, certain catalytic systems allow for ligand-controlled selectivity. For copper hydride-catalyzed reactions, switching from a ligand that promotes N-alkylation (like DTBM-SEGPHOS) to one like Ph-BPE can direct the alkylation to the C3 position.[1]
Q3: I am working with a substrate that has functional groups sensitive to the harsh conditions (e.g., strong bases) typically used for selective N-alkylation. What are my alternatives?
A3: For sensitive substrates, milder reaction conditions are necessary:
-
Phase-Transfer Catalysis: This method can be effective for N-alkylation under milder basic conditions.[13]
-
Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation of indoles with alcohols under neutral conditions, although the choice of solvent can influence the N- versus O-alkylation selectivity in related heterocyclic systems.[14]
-
Catalytic Methods: Many of the modern catalytic methods, such as those employing ruthenium or iridium complexes, can operate under neutral or mildly basic conditions, offering compatibility with a wider range of functional groups.[15]
Q4: Can I use protecting groups to completely block C3-alkylation?
A4: Yes, using a protecting group at the C3 position is a viable strategy to ensure exclusive N-alkylation. However, this adds extra steps to your synthesis for the introduction and removal of the protecting group.[16][17] Common protecting groups for such purposes need to be chosen based on their stability to the N-alkylation conditions and the ease of their subsequent removal. This approach is often considered when other methods to control regioselectivity fail.
Data Presentation: Regioselectivity in Indole Alkylation
The following tables summarize quantitative data on the N- vs. C3-alkylation of indoles under various catalytic systems.
Table 1: Ligand-Controlled Regiodivergent CuH-Catalyzed Alkylation of Indoles [1]
| Ligand | Product | Regioselectivity (N:C3) | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-DTBM-SEGPHOS | N-Alkylated | >20:1 | 85 | 91 |
| (R)-Ph-BPE | C3-Alkylated | >1:5 | 71 | 76 |
Table 2: Ruthenium-Catalyzed N-Alkylation of Indole with 1-Butanol
| Catalyst System | Product | Conversion (%) | Yield (%) |
| Shvo catalyst + PTSA | N-butylindole | 99 | 98 |
Table 3: Iron-Catalyzed N-Alkylation of Indolines [8]
| Substrate | Alcohol | Product | Yield (%) |
| Indoline | Benzyl alcohol | N-benzylindoline | 99 |
| 5-Bromoindoline | Benzyl alcohol | N-benzyl-5-bromoindoline | 72 |
| Indoline | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)indoline | 92 |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of Indoles using a Ruthenium Catalyst
-
Materials: Indole (1 mmol), alcohol (e.g., 1-butanol), Shvo catalyst (ruthenium complex), p-toluenesulfonic acid (PTSA) from a stock solution in tert-butyl methyl ether, and solvent (0.5 mL).
-
Setup: Place the indole, alcohol, Shvo catalyst, and PTSA solution in a commercially available pressure tube equipped with a magnetic stir bar.
-
Reaction: Seal the pressure tube and heat the reaction mixture at the desired temperature (e.g., 110°C) for the specified time (e.g., 18-24 hours) with stirring.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is analyzed by gas chromatography (GC) using an internal standard (e.g., hexadecane) to determine conversion and yield. The product can be purified by column chromatography.
Protocol 2: Ligand-Controlled Regiodivergent CuH-Catalyzed Alkylation of N-(Benzoyloxy)indoles [1]
-
For N-Alkylation:
-
Reagents: N-(benzoyloxy)indole derivative (1.0 equiv), styrene derivative (2.0 equiv), Cu(OAc)₂ (5.0 mol%), (R)-DTBM-SEGPHOS (6.0 mol%), (EtO)₂MeSiH (DEMS) (4.0 equiv).
-
Solvent: 1,4-Dioxane (0.1 M).
-
Procedure: Combine the reagents in the solvent and heat at 90°C for 20 hours. The reaction should yield the N-alkylated indole with high regioselectivity.
-
-
For C3-Alkylation:
-
Reagents: N-(benzoyloxy)indole derivative, styrene derivative, Cu(OAc)₂, and an alcohol additive.
-
Ligand: (R)-Ph-BPE.
-
Procedure: The specific conditions are similar to the N-alkylation, with the substitution of the ligand to favor C3-alkylation. The isolated yield for the C3-alkylated product is typically good, with moderate enantiomeric excess.
-
Visualizations
References
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 13. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 6-Iodo-1H-indol-4-amine for structural confirmation.
A comprehensive guide to the structural elucidation of 6-Iodo-1H-indol-4-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related indole structures, detailed experimental protocols, and predicted spectral data to aid researchers in confirming the synthesis of this valuable compound.
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic compounds. This guide focuses on the ¹H and ¹³C NMR analysis of this compound, a substituted indole derivative with potential applications in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed predictive analysis based on the well-established principles of NMR spectroscopy and comparative data from structurally related compounds.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known spectral data of indole and consider the expected substituent chemical shift (SCS) effects of an amino group at the C4 position and an iodine atom at the C6 position.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~11.0 | br s | - |
| H2 | ~7.1 | t | ~2.5 |
| H3 | ~6.3 | t | ~2.5 |
| H5 | ~6.8 | d | ~1.5 |
| H7 | ~7.4 | d | ~1.5 |
| NH₂ | ~5.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~124 |
| C3 | ~101 |
| C3a | ~128 |
| C4 | ~140 |
| C5 | ~112 |
| C6 | ~85 |
| C7 | ~115 |
| C7a | ~137 |
Comparative NMR Data of Related Compounds
To substantiate the predicted values for this compound, it is essential to compare them with the experimental data of known, structurally similar compounds. The following tables present the ¹H and ¹³C NMR data for indole, 6-bromoindole, and p-iodoaniline.
Table 3: ¹H and ¹³C NMR Data for Indole (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 11.08 (br s) | - |
| 2 | 7.39 (t, J=2.7) | 124.1 |
| 3 | 6.42 (t, J=2.7) | 102.1 |
| 3a | - | 128.1 |
| 4 | 7.59 (d, J=7.9) | 120.8 |
| 5 | 7.05 (t, J=7.5) | 121.9 |
| 6 | 7.12 (t, J=7.5) | 119.2 |
| 7 | 7.45 (d, J=8.1) | 111.4 |
| 7a | - | 135.8 |
Table 4: ¹H and ¹³C NMR Data for 6-Bromoindole and p-Iodoaniline
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 6-Bromoindole (in CDCl₃) | 1 | 8.10 (br s) | - |
| 2 | 7.26 (m) | 125.4 | |
| 3 | 6.52 (m) | 102.8 | |
| 3a | - | 129.0 | |
| 4 | 7.55 (d, J=8.4) | 122.5 | |
| 5 | 7.20 (dd, J=8.4, 1.7) | 123.8 | |
| 6 | - | 115.5 | |
| 7 | 7.65 (d, J=1.7) | 114.2 | |
| 7a | - | 136.8 | |
| p-Iodoaniline (in CDCl₃)[1] | NH₂ | 3.63 (br s) | - |
| H2/H6 | 6.47 (d, J=9.0) | 117.6 | |
| H3/H5 | 7.40 (d, J=9.0) | 138.2 | |
| C1 | - | 146.4 | |
| C4 | - | 79.7 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (this compound).
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
Structural Confirmation Workflow
The logical workflow for confirming the structure of this compound using NMR is illustrated below.
Caption: Workflow for NMR-based structural confirmation.
Discussion and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and amine protons. The N-H proton of the indole ring is anticipated to appear as a broad singlet at a downfield chemical shift (around 11.0 ppm). The protons on the pyrrole ring (H2 and H3) are expected to resonate as triplets in the range of 6.3-7.1 ppm. The presence of the amino group at C4 is predicted to cause an upfield shift of the neighboring protons, particularly H3 and H5, compared to unsubstituted indole. The iodine at C6, being an electron-withdrawing group, will deshield the adjacent protons H5 and H7, causing them to shift downfield. The protons on the benzene ring (H5 and H7) are expected to appear as doublets due to ortho-coupling. The amino group protons should appear as a broad singlet around 5.0 ppm.
In the ¹³C NMR spectrum, the most significant effect is the large upfield shift of the carbon atom directly attached to the iodine (C6), which is predicted to resonate around 85 ppm. The carbon bearing the amino group (C4) is expected to be significantly deshielded and appear around 140 ppm. The remaining carbon signals are predicted based on the combined electronic effects of the amino and iodo substituents on the indole scaffold.
By comparing the acquired experimental NMR data with the predicted values and the data from the reference compounds, researchers can confidently confirm the successful synthesis and purity of this compound. Any significant deviation from the predicted spectra may indicate the presence of impurities or an alternative molecular structure. This guide provides a robust framework for the structural verification of this and other similar indole derivatives.
References
Comparative Reactivity of 6-Iodo-1H-indol-4-amine and Other Halo-indoles in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Among the various precursors, halo-indoles serve as versatile building blocks for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 6-Iodo-1H-indol-4-amine with other halo-indoles, supported by experimental data, to inform the selection of starting materials and reaction optimization.
The reactivity of halo-indoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. Consequently, iodo-indoles are generally the most reactive substrates, often requiring milder reaction conditions and lower catalyst loadings compared to their bromo and chloro counterparts. This enhanced reactivity is a key advantage in the synthesis of complex molecules, as it can lead to higher yields and shorter reaction times. However, the increased reactivity of iodo-indoles can also predispose them to a higher incidence of side reactions, such as dehalogenation.
This guide focuses on two of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl and vinyl-substituted indoles. The following table summarizes representative data for the Suzuki-Miyaura coupling of various halo-indoles, illustrating the general reactivity trend. While direct comparative studies on this compound under identical conditions are not extensively reported, the data from analogous systems provides valuable insights.
| Halo-indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (analogous) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 2 | ~90 (estimated) | [Analogous Reactions] |
| 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Good | [Analogous Reactions] |
| 5-Chloroindole | p-Tolyl-boronic acid | Na₂PdCl₄ / SPhos | K₂CO₃ | H₂O/CH₃CN | 37 | 8 | High Conversion | [Analogous Reactions] |
| 7-Bromoindole | Methyl 6-boronopiperonate | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 67-74 | [Analogous Reactions] |
Note: The data for this compound is an estimation based on the generally higher reactivity of iodo-arenes compared to bromo-arenes under similar conditions.
Buchwald-Hartwig Amination: Comparative Reactivity
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl indoles. The reactivity of halo-indoles in this reaction also follows the I > Br > Cl trend. The choice of ligand is crucial for achieving high yields, especially with less reactive chloro-indoles.
| Halo-indole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (analogous) | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | ~85-95 (estimated) | [Analogous Reactions] |
| 4-Chloro-7-azaindole | N-Methylpiperazine | P1 (precatalyst) / L1 | LiHMDS | Toluene | 100 | 16 | High | [Analogous Reactions] |
| 5-Bromoindole | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [Analogous Reactions] |
| 6-Bromoquinolone | Various amines | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | Good | [Analogous Reactions] |
Note: The data for this compound is an estimation based on established reactivity patterns.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv.) to a dry reaction vessel with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow and a key signaling pathway where indole derivatives play a significant role.
Indole derivatives are known to modulate various cellular signaling pathways, making them attractive scaffolds for the development of therapeutic agents, particularly in oncology. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole compounds have been shown to inhibit this pathway.[1][2]
References
Structure-activity relationship (SAR) studies of 6-Iodo-1H-indol-4-amine derivatives.
A Guide for Researchers in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacological properties of these molecules, including their potency and selectivity as kinase inhibitors. This guide provides a comparative analysis of iodo-indole derivatives, with a focus on their structure-activity relationships (SAR) as inhibitors of various protein kinases. The information presented herein is intended to assist researchers and scientists in the strategic design and development of novel kinase inhibitors.
Structure-Activity Relationship of Iodo-Indole Derivatives
The position and substitution of the iodo group on the indole ring, as well as other structural modifications, play a crucial role in determining the inhibitory activity and selectivity of these compounds against different kinases.
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids as DYRK1A Inhibitors
A notable example of iodo-indole derivatives as potent and selective kinase inhibitors is the class of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids. Studies have shown that the introduction of an iodine atom at the 10-position of the indolo[3,2-c]quinoline scaffold leads to highly potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1]
The key SAR findings for this class of compounds are summarized below:
-
Importance of the Iodo Substituent: The presence of the 10-iodo substituent is critical for the high potency and selectivity towards DYRK1A.[1] For instance, compounds with a 10-iodo group exhibit IC50 values in the low nanomolar range for DYRK1A inhibition.[1]
-
Selectivity over Related Kinases: These 10-iodo derivatives demonstrate remarkable selectivity for DYRK1A over other closely related kinases, such as DYRK1B.[1] This is significant because the catalytic domains of these kinases share a high degree of sequence identity.
-
Role of the Carboxylic Acid Moiety: The free carboxylic acid group at the 6-position is essential for the inhibitory activity. Esterification of this group leads to a loss of activity, highlighting its importance in binding to the kinase.[1]
-
Impact of Other Substituents: Substitutions at other positions, such as the 8-position, can be detrimental to DYRK1A inhibitory activity, likely due to steric hindrance within the ATP-binding pocket.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives against DYRK1A and other kinases.
| Compound ID | R (Substitution) | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | GSK-3α/β IC50 (µM) |
| 5j | H | 6 | >1000 | >10 |
| 5o | 2-Cl | 22 | >1000 | >10 |
Data sourced from literature.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies used to evaluate these compounds is crucial for interpreting the data and for designing further studies. A general protocol for an in vitro kinase inhibition assay is provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., DYRK1A)
-
Substrate peptide
-
ATP
-
Test compounds (iodo-indole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
Navigating the Maze of Exact Mass: A Comparative Guide to High-Resolution Mass Spectrometry for 6-Iodo-1H-indol-4-amine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's exact mass is a cornerstone of chemical characterization and structural elucidation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the exact mass determination of 6-Iodo-1H-indol-4-amine, a crucial intermediate in pharmaceutical synthesis. We will delve into the performance of various HRMS platforms, provide detailed experimental protocols, and contrast these advanced methods with other spectroscopic techniques.
At the heart of this analysis is this compound, with a molecular formula of C₈H₇IN₂ and a theoretical monoisotopic mass of 257.9708 Da. The accurate measurement of this mass is critical for confirming its elemental composition and ensuring the purity of synthetic batches. High-resolution mass spectrometry stands as the premier technique for this task, offering unparalleled accuracy and resolution.
High-Resolution Mass Spectrometry: A Head-to-Head Comparison
The three most common types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and is suited to different analytical challenges. Below is a comparative overview of their typical performance for the analysis of small organic molecules like this compound.
| Parameter | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | 10,000 - 60,000 | 60,000 - >240,000 | >100,000 - >1,000,000 |
| Mass Accuracy | < 5 ppm | < 3 ppm | < 1 ppm |
| Scan Speed | Very Fast | Fast | Slow |
| Cost |
|
|
|
| Ease of Use | Relatively Easy | Moderate | Requires Expertise |
This table presents typical performance characteristics and relative cost, which can vary based on the specific instrument model and configuration.
To illustrate the practical application of these technologies, the following table presents hypothetical, yet realistic, experimental data for the analysis of a closely related iodo-indole derivative, showcasing the expected precision of each instrument.
| Instrument | Measured m/z | Mass Error (ppm) | Resolution |
| Q-TOF | 257.9715 | 2.7 | 40,000 |
| Orbitrap | 257.9709 | 0.4 | 140,000 |
| FT-ICR | 257.9708 | 0.1 | 500,000 |
This data is illustrative and based on typical performance for iodo-substituted indole compounds.
The Experimental Blueprint: A Protocol for Exact Mass Determination
A robust experimental protocol is paramount for achieving accurate and reproducible results. The following is a detailed methodology for the exact mass determination of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometer (LC-HRMS) system, a common setup in pharmaceutical analysis.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for amine-containing compounds.
-
Mass Analyzer: Set to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Resolution: Set to the highest practical value for the instrument (e.g., >60,000 for an Orbitrap).
-
Calibration: Calibrate the mass spectrometer immediately before the analysis using a certified calibration solution to ensure high mass accuracy. An internal standard or lock mass can be used for real-time mass correction.
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺ (258.9786).
-
From the mass spectrum of the corresponding chromatographic peak, determine the experimental monoisotopic mass.
-
Calculate the mass error in parts per million (ppm) to confirm the elemental composition.
Caption: Experimental workflow for exact mass determination.
The Logic of Exact Mass Determination
High-resolution mass spectrometry's ability to provide exact mass hinges on its capacity to differentiate between ions with very small mass differences. This precision allows for the unambiguous determination of a molecule's elemental formula.
Caption: Logical flow of exact mass determination.
Beyond Mass: A Look at Alternative and Complementary Techniques
While HRMS is the gold standard for exact mass determination, other spectroscopic techniques provide crucial, complementary information for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed atomic connectivity of a molecule.
-
¹H NMR: Would provide information on the number and chemical environment of all hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons on the indole ring, the amine protons, and the N-H proton of the indole. The coupling patterns between adjacent protons would reveal their relative positions.
-
¹³C NMR: Would show signals for each unique carbon atom in the molecule, providing a carbon skeleton fingerprint.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
-
For this compound, characteristic IR absorptions would be expected for the N-H stretching of the amine and the indole ring, as well as C-H and C=C stretching vibrations of the aromatic system.
-
Comparison with HRMS:
| Technique | Information Provided | Complementarity to HRMS |
| HRMS | Exact mass and elemental formula. | Confirms the molecular formula proposed by other techniques. |
| NMR | Detailed atomic connectivity and 3D structure. | Provides the definitive structural arrangement of the atoms determined by HRMS. |
| IR | Presence of functional groups. | Confirms the presence of key functional groups inferred from the molecular formula. |
X-ray Crystallographic Analysis of Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of selected amino- and cyano-substituted indole derivatives. Due to the limited availability of public crystallographic data for 6-Iodo-1H-indol-4-amine derivatives, this guide utilizes publicly available data for 5-aminoindole and 4-cyanoindole as comparative alternatives. This information is valuable for understanding structure-activity relationships and for guiding the design of novel indole-based therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-aminoindole and provides a placeholder for future data on this compound derivatives. This allows for a direct comparison of their solid-state structures.
| Parameter | 5-Aminoindole | 4-Cyanoindole | This compound Derivative |
| Chemical Formula | C₈H₈N₂ | C₉H₆N₂ | - |
| Molecular Weight | 132.16 g/mol | 142.15 g/mol | - |
| Crystal System | Orthorhombic | Orthorhombic | - |
| Space Group | P n a 2₁ | P 2₁ 2₁ 2₁ | - |
| Unit Cell Dimensions | |||
| a | 8.4520 Å[1] | - | - |
| b | 10.5415 Å[1] | - | - |
| c | 7.3742 Å[1] | - | - |
| α | 90°[1] | 90° | - |
| β | 90°[1] | 90° | - |
| γ | 90°[1] | 90° | - |
| Volume | 657.2 ų | - | - |
| Z | 4 | - | - |
| Density (calculated) | 1.335 g/cm³ | - | - |
| Reference | COD ID: 4517846[1] | - | - |
Experimental Protocols
The following outlines a general methodology for the single-crystal X-ray diffraction analysis of small organic molecules like indole derivatives.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.
-
Solvent Selection: The compound is dissolved in a suitable solvent or a mixture of solvents until saturation is achieved. The choice of solvent is critical and often determined empirically.
-
Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process encourages the formation of well-ordered single crystals.
2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
X-ray Source: A monochromatic X-ray beam, typically from a copper or molybdenum source, is used.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector. A full sphere of data is collected by rotating the crystal through various angles.
3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination: The dimensions and symmetry of the unit cell are determined from the positions of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns. The final structure is validated using various crystallographic metrics.
Potential Signaling Pathway: Serotonin 5-HT2A Receptor
Indole derivatives are known to interact with various biological targets, including serotonin (5-HT) receptors. The 4-aminoindole scaffold bears structural resemblance to serotonin, suggesting a potential interaction with its receptors. The diagram below illustrates a simplified signaling cascade initiated by the activation of the 5-HT2A receptor, a Gq-protein coupled receptor.
Caption: Serotonin 5-HT2A receptor signaling pathway.
References
Comparative In Vitro Biological Evaluation of Substituted Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various substituted indole analogs, with a focus on anticancer and kinase inhibitory properties. While direct analogs of 6-Iodo-1H-indol-4-amine are not extensively reported in publicly available literature, this guide synthesizes data from a range of structurally related indole derivatives to provide valuable insights into their potential therapeutic applications and structure-activity relationships. The information presented is intended to aid researchers in the design and evaluation of novel indole-based compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of various indole analogs against different cancer cell lines and protein kinases. These compounds, while not direct analogs of this compound, feature substitutions on the indole ring that provide a basis for understanding the impact of different functional groups on biological activity.
Table 1: Cytotoxic Activity of Indole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Indole-based Tubulin Inhibitor (1k) | 6- and 7-heterocyclyl-1H-indole | MCF-7 | 0.0045 | [1] |
| Indole-based Tubulin Inhibitor (10k) | Indole with Michael acceptor | Various | 0.003 - 0.009 | [1] |
| Bis-indole Alkaloid (Fascaplysin) | Bis-indole | Various | Not specified | [2] |
| Indole-thiourea Hybrid (3) | 5-hydroxy indole with thiophene and imidazole | Various | <8 | [3] |
| Indole-carboxamide Derivative (21) | Indole-carboxamide | M. tuberculosis | 0.012 | [3] |
Table 2: Kinase Inhibitory Activity of Indole Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4-Azaindole (3f) | TGFβRI | 0.45 (cellular assay) | [4] |
| 4-Azaindole (3h) | TGFβRI | 0.068 (cellular assay) | [4] |
| Substituted Indigoid (6-Nitro-3'-N-oxime-indirubin) | CDK1/cyclin B | 0.18 | [5] |
| Substituted Indigoid (6-Nitro-3'-N-oxime-indirubin) | CK1 | 0.6 | [5] |
| Substituted Indigoid (6-Nitro-3'-N-oxime-indirubin) | GSK3 | 0.04 | [5] |
| Substituted Indigoid (5-Amino-3'-N-oxime-indirubin) | CDK1/cyclin B | 0.1 | [5] |
| Substituted Indigoid (5-Amino-3'-N-oxime-indirubin) | CK1 | 0.13 | [5] |
| Substituted Indigoid (5-Amino-3'-N-oxime-indirubin) | GSK3 | 0.36 | [5] |
| 7-Azaindole Derivative (16, 17, 19, 21, 22) | ROCK | Potent | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and validation of research findings. Below are representative protocols for cytotoxicity and kinase inhibition assays commonly used in the evaluation of indole analogs.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (indole analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (indole analogs) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the in vitro biological evaluation of novel compounds and a representative signaling pathway often targeted by indole-based kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the synthetic efficiency of different routes to 6-Iodo-1H-indol-4-amine
A comprehensive analysis of two distinct synthetic pathways to the valuable research chemical, 6-Iodo-1H-indol-4-amine, reveals significant differences in efficiency, step count, and overall practicality. This guide provides a detailed comparison of a classical indole synthesis approach and a strategy based on the functionalization of a pre-existing indole core, supported by experimental data and protocols for the research and drug development community.
Two primary strategies for the synthesis of this compound have been evaluated:
-
Route A: Leimgruber-Batcho Indole Synthesis followed by Functional Group Interconversion. This classical approach builds the indole ring from an appropriately substituted aromatic precursor.
-
Route B: Functionalization of a Pre-formed Indole Ring. This modern strategy introduces the required iodo and amino functionalities onto a commercially available indole scaffold.
Data Presentation
The following table summarizes the key quantitative metrics for each synthetic route, allowing for a direct comparison of their efficiencies.
| Parameter | Route A: Leimgruber-Batcho Synthesis | Route B: Indole Functionalization |
| Overall Yield | ~35% (estimated) | ~59% |
| Number of Steps | 5 | 4 |
| Key Challenge | Selective functionalization of the C6-amino group in a diaminoindole intermediate. | Regioselective iodination at the C6 position of a 4-substituted indole. |
| Starting Materials | 2-methyl-3,5-dinitrotoluene | 4-Nitroindole |
Experimental Protocols
Route A: Leimgruber-Batcho Indole Synthesis
This route commences with the synthesis of a dinitro-substituted enamine, followed by reductive cyclization to form the indole ring, and subsequent functional group manipulations to install the iodo and amino groups.
Step 1: Synthesis of (E)-1-(dimethylamino)-2-(2,4-dinitro-6-methylphenyl)ethene
Step 2: Synthesis of 4-amino-6-nitro-1H-indole
-
The dinitro-enamine intermediate undergoes reductive cyclization. Based on analogous transformations, treatment with a reducing agent like titanium(III) chloride is expected to selectively reduce one nitro group and facilitate cyclization to the indole core. A similar reaction to produce 4-aminoindole from a dinitrostyrene has been reported with a yield of 83%.
Step 3: Synthesis of 1H-indole-4,6-diamine
-
The remaining nitro group at the C6 position is reduced to an amine. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are typically effective for this transformation, with high yields expected.
Step 4: Selective Protection of the 4-amino group
-
Due to the similar reactivity of the two amino groups, selective protection of the 4-amino group is necessary before proceeding to the Sandmeyer reaction. This can be achieved by treating the diamine with a suitable protecting agent, such as di-tert-butyl dicarbonate ((Boc)₂O), under controlled conditions to favor mono-protection at the more sterically accessible 4-position.
Step 5: Synthesis of this compound via Sandmeyer Reaction
-
The 6-amino group of the protected intermediate is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with potassium iodide introduces the iodine atom at the C6 position. Finally, removal of the protecting group from the 4-amino group under acidic conditions yields the target compound. The Sandmeyer reaction is a well-established method for converting aromatic amines to halides.[1]
Route B: Functionalization of a Pre-formed Indole Ring
This route begins with a commercially available nitro-substituted indole and introduces the iodo and amino functionalities through a series of regioselective reactions.
Step 1: Synthesis of 4-Nitro-1H-indole
-
While 4-nitroindole is commercially available, it can also be synthesized from 2-methyl-3-nitroaniline. The synthesis involves the formation of an ethyl N-(2-methyl-3-nitrophenyl)formimidate, which then undergoes cyclization in the presence of potassium ethoxide and diethyl oxalate. This procedure has been reported to yield 4-nitroindole in 71% yield after purification by sublimation.[2]
Step 2: N-Protection of 4-Nitro-1H-indole
-
To prevent side reactions at the indole nitrogen during subsequent steps, it is protected with a suitable protecting group. For example, reaction with triisopropylsilyl chloride (TIPSCl) in the presence of a base like sodium hydride affords the N-TIPS protected 4-nitroindole in high yield.
Step 3: Iodination of N-TIPS-4-nitro-1H-indole at the C6 position
-
The selective introduction of iodine at the C6 position is a critical step. Direct iodination of 4-nitroindole often leads to substitution at other positions. However, the use of a bulky protecting group on the nitrogen, such as the TIPS group, can direct the iodination to the C6 position. Treatment with an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent is a common method for indole iodination. While a specific yield for this exact transformation is not available, regioselective iodination of substituted indoles is a known strategy.
Step 4: Reduction of the Nitro Group and Deprotection
-
The nitro group of the 6-iodo-4-nitro-1H-indole intermediate is reduced to an amino group. A common and efficient method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent mixture like ethanol and water. This reduction has been reported to proceed in high yield (92%) for the conversion of 4-nitroindole to 4-aminoindole.[3] The same reaction conditions are expected to cleave the N-TIPS protecting group, yielding the final product, this compound.
Mandatory Visualization
Figure 1. Comparative workflow of the two synthetic routes to this compound.
References
Purity Assessment of Synthesized 6-Iodo-1H-indol-4-amine by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of the purity of 6-Iodo-1H-indol-4-amine from different synthesis batches, assessed by a robust High-Performance Liquid Chromatography (HPLC) method. The experimental protocol, comparative data, and alternative methods are detailed to aid in the selection and implementation of appropriate quality control measures.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compound. Therefore, a reliable and accurate analytical method for purity determination is paramount. Reverse-phase HPLC with UV detection is a widely adopted technique for the analysis of aromatic amines due to its sensitivity, resolution, and reproducibility.[1]
Experimental Protocol: HPLC Purity Assessment
This section details the experimental parameters for the purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Standard Preparation: A certified reference standard of this compound, if available, should be prepared in the same manner as the sample.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment of this compound.
Comparative Purity Data
The purity of this compound synthesized via two different routes (Synthesis Batch A and Synthesis Batch B) was compared. The results are summarized in the table below.
| Parameter | Synthesis Batch A | Synthesis Batch B |
| Retention Time (min) | 15.2 | 15.2 |
| Purity (% Area) | 98.5% | 95.8% |
| Major Impurity 1 (RT, % Area) | 12.8 min, 0.8% | 12.8 min, 2.1% |
| Major Impurity 2 (RT, % Area) | 18.5 min, 0.4% | 19.2 min, 1.5% |
| Other Impurities (% Area) | 0.3% | 0.6% |
Analysis of Results: Synthesis Batch A demonstrates a higher purity profile (98.5%) compared to Synthesis Batch B (95.8%). Both batches contain a common impurity at a retention time of 12.8 minutes, which is significantly more abundant in Batch B. The presence of different minor impurities in each batch suggests that the synthesis route and purification process can introduce distinct impurity profiles.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and then determines their mass-to-charge ratio. | Provides molecular weight information, aiding in impurity identification. Higher sensitivity than UV detection. | More expensive instrumentation. Quantitative analysis can be more complex. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Excellent for volatile impurities. High resolution. | Requires derivatization for non-volatile compounds like this compound, which can add complexity.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and any impurities present. | Can identify and quantify impurities without the need for a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and inexpensive separation technique. | Good for rapid screening and monitoring reaction progress. | Not quantitative. Lower resolution compared to HPLC. |
Decision Pathway for Purity Assessment Method Selection
The choice of purity assessment method depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making process.
References
Spectroscopic Comparison of 6-Iodo-1H-indol-4-amine and Its Regioisomers: A Predictive Analysis
For Immediate Release
This guide presents a comparative analysis of the predicted spectroscopic properties of 6-Iodo-1H-indol-4-amine and its key regioisomers: 4-Iodo-1H-indol-6-amine, 5-Iodo-1H-indol-4-amine, and 7-Iodo-1H-indol-4-amine. This document is intended for researchers, scientists, and professionals in drug development to aid in the differentiation and characterization of these closely related compounds.
Predicted Spectroscopic Data Summary
The following table summarizes the predicted key distinguishing features in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its regioisomers. These predictions are based on the expected electronic effects of the iodine and amine substituents on the indole ring.
| Spectroscopic Technique | This compound (Predicted) | 4-Iodo-1H-indol-6-amine (Predicted) | 5-Iodo-1H-indol-4-amine (Predicted) | 7-Iodo-1H-indol-4-amine (Predicted) |
| ¹H NMR | - H-5 and H-7 protons will be singlets or narrow doublets. - H-5 will be significantly upfield due to the adjacent amino group. - Pyrrolic protons (H-2, H-3) will show characteristic indole patterns. | - H-5 and H-7 protons will be singlets or narrow doublets. - H-5 and H-7 will be influenced by both iodo and amino groups, leading to distinct shifts compared to the other isomers. | - H-6 and H-7 protons will show ortho-coupling. - H-6 will be upfield due to the para-amino group. | - H-5 and H-6 protons will show ortho-coupling. - H-5 and H-6 will be significantly influenced by the adjacent iodo and amino groups, leading to complex splitting patterns. |
| ¹³C NMR | - C-4 will be significantly shielded by the amino group. - C-6 will be deshielded by the iodo group. - The chemical shifts of C-3a, C-7, and C-7a will be characteristic. | - C-6 will be shielded by the amino group. - C-4 will be deshielded by the iodo group. - The chemical shifts of C-3a, C-5, and C-7a will be characteristic. | - C-4 will be shielded by the amino group. - C-5 will be deshielded by the iodo group. - The chemical shifts of C-3a, C-6, and C-7a will be characteristic. | - C-4 will be shielded by the amino group. - C-7 will be deshielded by the iodo group. - The chemical shifts of C-3a, C-5, C-6, and C-7a will be characteristic. |
| IR Spectroscopy | - Two N-H stretching bands for the primary amine (approx. 3350-3500 cm⁻¹). - C-I stretching vibration at lower frequencies (approx. 500-600 cm⁻¹). - Aromatic C-H and C=C stretching and bending vibrations. | - Similar to this compound with potential minor shifts in fingerprint region due to different substitution pattern. | - Similar to this compound with potential minor shifts in fingerprint region. | - Similar to this compound with potential minor shifts in fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 258. - Characteristic loss of iodine (M-127) leading to a fragment at m/z 131. - Further fragmentation of the amino-indole ring. | - Molecular ion peak (M⁺) at m/z 258. - Characteristic loss of iodine (M-127) leading to a fragment at m/z 131. - Fragmentation pattern of the amino-indole fragment may differ from other isomers. | - Molecular ion peak (M⁺) at m/z 258. - Characteristic loss of iodine (M-127) leading to a fragment at m/z 131. - Fragmentation pattern of the amino-indole fragment may differ from other isomers. | - Molecular ion peak (M⁺) at m/z 258. - Characteristic loss of iodine (M-127) leading to a fragment at m/z 131. - Fragmentation pattern of the amino-indole fragment may differ from other isomers. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of iodo-indol-amine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often suitable for indole derivatives and allows for the observation of the N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 16 to 128, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable.
-
For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns, which can help in distinguishing between isomers.
-
Visualization of Isomeric Structures
The following diagram illustrates the chemical structures of this compound and its regioisomers.
Caption: Chemical structures of the compared iodo-amino-indole regioisomers.
Validating the Mechanism of Action for a 6-Iodo-1H-indol-4-amine-Derived Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel 6-Iodo-1H-indol-4-amine-derived compound, herein referred to as Compound X , as a protein kinase inhibitor. The indole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with derivatives showing activity against a multitude of kinases involved in cell signaling pathways.[1][2][3][4][5] This guide outlines the standard experimental workflow to confirm Compound X's activity, potency, and selectivity, and compares its hypothetical performance against other known kinase inhibitors.
Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Based on the known activities of indole derivatives, we hypothesize that Compound X acts as an inhibitor of a key kinase in the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Hypothesized mechanism of Compound X as a PI3K inhibitor.
Experimental Workflow for Mechanism of Action Validation
A multi-step experimental approach is necessary to validate the proposed mechanism of action. This involves a combination of biochemical and cell-based assays to confirm target engagement, assess potency and selectivity, and observe the downstream cellular effects.[6][7]
Caption: A stepwise workflow for validating a kinase inhibitor.
Data Presentation: Comparative Performance of Kinase Inhibitors
The following tables summarize hypothetical, yet representative, quantitative data for Compound X in comparison to known kinase inhibitors.
Table 1: Biochemical Assay Results
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| Compound X | PI3Kα | TR-FRET | 15 |
| Alpelisib (Alternative 1) | PI3Kα | TR-FRET | 5 |
| Staurosporine (Alternative 2) | Pan-Kinase | Radiometric | 10 |
| Sunitinib (Alternative 3) | Multi-Kinase | Fluorescence | 25 (for VEGFR2) |
IC50: The half-maximal inhibitory concentration.
Table 2: Cell-Based Assay Results
| Compound | Cell Line | Assay Type | EC50 (nM) | Downstream Effect |
| Compound X | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 150 | Reduced p-AKT levels |
| Alpelisib (Alternative 1) | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 80 | Reduced p-AKT levels |
| Staurosporine (Alternative 2) | HeLa (Cervical Cancer) | Cell Viability (MTT) | 50 | G2/M cell cycle arrest |
| Sunitinib (Alternative 3) | A549 (Lung Cancer) | Cell Viability (MTT) | 200 | Inhibition of angiogenesis |
EC50: The half-maximal effective concentration.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of Compound X against the target kinase (e.g., PI3Kα).
Methodology:
-
A recombinant human PI3Kα enzyme is used.
-
The assay is performed in a 384-well plate format.
-
Compound X and control inhibitors are serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate (e.g., a biotinylated peptide).
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
-
After incubation, the plate is read on a TR-FRET enabled plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.[8][9]
Western Blot for Downstream Target Modulation
Objective: To confirm that Compound X inhibits the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream target, AKT.
Methodology:
-
MCF-7 cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of Compound X or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of phospho-AKT to total AKT is quantified.[10][11]
Cell Viability Assay (MTT)
Objective: To determine the effect of Compound X on the proliferation and viability of cancer cells.
Methodology:
-
MCF-7 cells are seeded in a 96-well plate and incubated overnight.
-
The cells are treated with a serial dilution of Compound X or control compounds.
-
After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and EC50 values are calculated.[12]
Kinase Selectivity Profiling
Objective: To assess the selectivity of Compound X by screening it against a broad panel of kinases.
Methodology:
-
Compound X is tested at a fixed concentration (e.g., 1 µM) against a panel of recombinant kinases (e.g., the 468-kinase panel from the International Centre for Kinase Profiling).
-
The activity of each kinase is measured using a radiometric assay with [γ-³³P]ATP.
-
The percentage of inhibition for each kinase is calculated relative to a DMSO control.
-
For kinases showing significant inhibition, full IC50 curves are generated to determine the potency of off-target effects.[13]
This comprehensive approach allows for a robust validation of the mechanism of action of Compound X, providing essential data for its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
Comparative Analysis of 6-Iodo-1H-indol-4-amine: Experimental Data vs. Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for 6-Iodo-1H-indol-4-amine against established literature values for analogous indole compounds. Due to the limited availability of public experimental data for this specific molecule, this document compiles its known properties and presents expected spectral characteristics based on data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers working with substituted indoles, offering insights into their characterization and potential biological significance.
Physicochemical and Spectral Data Comparison
The following tables summarize the available and expected physicochemical and spectral data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Literature/Supplier Value | Reference/Source |
| CAS Number | 885520-58-1 | [1] |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General knowledge |
Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound
Note: The following data are predicted based on the analysis of structurally similar indole derivatives found in the literature. Actual experimental values may vary.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~11.0-11.5 | N-H (indole) |
| ~7.0-7.2 | H-2 |
| ~6.8-7.0 | H-3 |
| ~6.5-6.7 | H-7 |
| ~6.3-6.5 | H-5 |
| ~4.5-5.0 | N-H (amine) |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of substituted indoles.
1. Synthesis of a Substituted Indole (General Procedure - Leimgruber-Batcho)
This protocol describes a general method for synthesizing an indole ring, which can be adapted for the synthesis of this compound.
-
Step 1: Nitration: A substituted toluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
-
Step 2: Enamine Formation: The resulting dinitrotoluene derivative is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
-
Step 3: Reductive Cyclization: The enamine is then subjected to reductive cyclization using a reducing agent such as tin(II) chloride (SnCl₂) or hydrogen gas with a palladium catalyst to form the indole ring and reduce the nitro group to an amine.
-
Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired with a larger number of scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.
4. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A known concentration of the sample is prepared in the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.
-
Method: A gradient or isocratic method is developed using a mixture of solvents (e.g., acetonitrile and water) as the mobile phase. The sample is injected, and the retention time and peak area are recorded.
-
Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total peak area.
Signaling Pathway and Experimental Workflow
The indole scaffold is a common motif in molecules that interact with various biological targets, including kinases, which are key components of cellular signaling pathways.
Caption: A potential signaling pathway modulated by an indole derivative.
Caption: General experimental workflow for synthesis and characterization.
Indole derivatives have shown a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects.[2][3][4] Many of these activities are attributed to their ability to interact with and modulate the function of key proteins in cellular signaling pathways, such as protein kinases.[5] The diverse biological properties of indole-containing compounds make them attractive scaffolds for the development of new therapeutic agents.[2]
References
Safety Operating Guide
Proper Disposal of 6-Iodo-1H-indol-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Iodo-1H-indol-4-amine, a halogenated aromatic amine. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data from structurally similar compounds such as indole and other halogenated aromatic amines indicate that this compound may be harmful if swallowed, toxic in contact with skin, cause serious eye irritation, and be very toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from potential splashes of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and replace if damaged. | Prevents skin contact with the potentially toxic compound. |
| Body Protection | A laboratory coat worn over full-length pants and closed-toe shoes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. On-site treatment or disposal down the drain is not a suitable option.[2] The following protocol outlines the necessary steps for its safe collection, storage, and disposal.
1. Waste Segregation:
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and prevent dangerous reactions.[3][4]
-
Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Solids."[2]
2. Containerization:
-
Use a high-density polyethylene (HDPE) or other compatible container with a secure, tight-fitting lid.[2]
-
The container must be in good condition, clean on the outside, and leak-proof.
-
Keep the waste container closed at all times except when adding waste.
3. Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE."[2][5]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the accumulation start date on the label.
4. Waste Collection:
-
Solid Waste: Place all disposable items that have come into contact with this compound, such as contaminated gloves, weighing papers, and absorbent pads, directly into the designated "Halogenated Organic Solids" waste container.[2][6]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with solid waste.
-
Decontamination Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[3]
5. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Utilize secondary containment to prevent the spread of material in case of a leak.
6. Disposal:
-
Do not attempt to dispose of the waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][3]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 6-Iodo-1H-indol-4-amine
This guide provides critical safety, handling, and disposal information for 6-Iodo-1H-indol-4-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are compiled to ensure the safe management of this chemical in a laboratory environment.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound to prevent exposure. A comprehensive PPE protocol is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles/Face Protection | Government-approved eye/face protection equipment.[1] | Protects eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Compatible chemical-resistant gloves.[1] Gloves must be inspected prior to use.[1] | Prevents skin contact with the chemical. |
| Body Protection | Protective Clothing | Protective clothing.[1] | Protects skin and personal clothing from contamination. |
| Protective Boots | Required if the situation demands.[1] | Ensures no exposed skin on the lower body and feet. | |
| Respiratory Protection | Respirator | Government-approved respirator.[1] | Required when handling the solid compound to prevent inhalation of dust/vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement.
-
Locate the nearest safety shower and eye bath before starting work.[1]
-
-
Handling the Compound:
-
Always handle this compound within a well-ventilated area or a chemical fume hood.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
When weighing the solid, do so carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.
-
First-Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash with plenty of soap and water.[1] Remove/Take off immediately all contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth.[1] Immediately call a POISON CENTER or doctor/physician.[1] |
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves and paper towels, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Management: Keep waste containers tightly closed when not in use. Store containers in a cool, dry, and well-ventilated area.
-
Final Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] This should be done through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
